molecular formula C9H7NO3 B13220213 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione CAS No. 24088-78-6

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B13220213
CAS No.: 24088-78-6
M. Wt: 177.16 g/mol
InChI Key: GFRDROUPIRHZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 24088-78-6) is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This methyl-substituted benzoxazine-dione belongs to a class of heterocyclic building blocks that are of significant interest in medicinal and synthetic chemistry . The broader family of 1,3-benzoxazine-2,4-diones has been investigated for a wide spectrum of pharmacological activities, serving as core structures in the development of agents with antimycobacterial, antifungal, cytotoxic, analgesic, and cardiovascular properties . As such, this compound functions as a versatile and valuable synthetic intermediate, particularly in pharmaceutical research for the creation and exploration of novel bioactive molecules . The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is known to be used in the creation of compounds with antipsychotic and anti-inflammatory properties . Please handle with appropriate care; refer to the Safety Data Sheet for detailed handling and hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

24088-78-6

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

8-methyl-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)

InChI Key

GFRDROUPIRHZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=O)O2

Origin of Product

United States

Foundational & Exploratory

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and its Class of Compounds

Introduction

The 1,3-benzoxazine-2,4(3H)-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] These compounds are integral building blocks for more complex molecules and exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][3][4] This guide focuses on the specific derivative, 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, providing a comprehensive overview of its synthesis, properties, and potential applications, contextualized within the broader class of 1,3-benzoxazine-2,4(3H)-diones.

While a specific CAS (Chemical Abstracts Service) number for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is not readily found in major chemical databases, the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is well-documented under CAS number 2037-95-8 .[5] An isomeric compound, 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is registered under CAS number 66176-17-8 . The information presented herein is primarily based on the well-characterized parent compound, with logical extrapolations for the 8-methyl derivative.

Chemical Identity and Physicochemical Properties

The physicochemical properties of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione are expected to be similar to those of its parent compound, with slight variations due to the presence of the methyl group.

Identifier2H-1,3-benzoxazine-2,4(3H)-dione8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Predicted)
IUPAC Name 2H-1,3-benzoxazine-2,4(3H)-dione8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Synonyms Carsalam, Beaprine, Oxophenhydroxazine-
CAS Number 2037-95-8[5]Not readily available
Molecular Formula C₈H₅NO₃[5]C₉H₇NO₃
Molecular Weight 163.13 g/mol [5]177.16 g/mol
PropertyValue for 2H-1,3-benzoxazine-2,4(3H)-dione
Melting Point 228-232 °C[6][7]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in organic solvents[2]
Density 1.402 g/cm³

Synthesis and Mechanistic Insights

The synthesis of 1,3-benzoxazine-2,4(3H)-diones typically involves the cyclization of a salicylamide derivative. The choice of cyclizing agent is critical and influences the reaction conditions and yield. Phosgene and its substitutes, or ethyl chloroformate, are commonly employed for this transformation.[8][9][10]

The proposed synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione would start from 2-hydroxy-3-methylbenzamide. This precursor can be synthesized from 2-hydroxy-3-methylbenzaldehyde.[11] The cyclization would then proceed via reaction with a suitable carbonylating agent.

Experimental Protocol: Synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione

This protocol is adapted from established procedures for the parent compound and serves as a representative method.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylamide (1 equivalent) in anhydrous pyridine (2 equivalents) and cool the mixture to 0°C in an ice bath.

  • Addition of Reagent: Slowly add ethyl chloroformate (2 equivalents) to the stirred solution. The choice of a slight excess of ethyl chloroformate ensures complete conversion of the salicylamide. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux for 5 hours. The elevated temperature is necessary to drive the cyclization to completion.

  • Workup: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent system (e.g., acetone-ethanol) to obtain the pure 2H-1,3-benzoxazine-2,4(3H)-dione.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_hydroxy_3_methylbenzamide 2-Hydroxy-3-methylbenzamide Reaction Cyclization 2_hydroxy_3_methylbenzamide->Reaction + Reagent + Base Reagent Phosgene (COCl₂) or Ethyl Chloroformate (ClCO₂Et) Base Pyridine or other base Product 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Reaction->Product

Caption: Proposed synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Biological Activity and Mechanism of Action

Derivatives of 1,3-benzoxazine-2,4(3H)-dione have shown promising biological activities. The parent compound, Carsalam, has been investigated for its anti-inflammatory properties.[2]

Recent studies have identified 2H-1,3-benzoxazine-2,4(3H)-dione as an analog of 5-HT7 receptor ligands.[2] The 5-HT7 receptor, a member of the serotonin receptor family, is implicated in various physiological processes, including thermoregulation, circadian rhythm, and mood. Its modulation is a target for the treatment of depression, anxiety, and cognitive disorders. The interaction of 1,3-benzoxazine-2,4(3H)-dione derivatives with this receptor could lead to a reduction in inflammation and may have applications in treating conditions like psoriasis and type 2 diabetes by increasing insulin sensitivity.[2]

G Benzoxazinedione 8-Methyl-2H-1,3-benzoxazine- 2,4(3H)-dione Derivative Receptor 5-HT7 Receptor Benzoxazinedione->Receptor Binds to Signaling Downstream Signaling (e.g., cAMP modulation) Receptor->Signaling Activates/Inhibits Response Cellular Response (e.g., Anti-inflammatory effects) Signaling->Response

Caption: Potential mechanism of action via 5-HT7 receptor modulation.

Applications in Research and Drug Development

The primary application of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and its analogs in the pharmaceutical industry is as a versatile intermediate for the synthesis of more complex molecules.[9] A notable example is its use in the preparation of Sodium 8-(2-hydroxybenzamido)octanoate (SNAC), an absorption enhancer for oral drug delivery.

Beyond pharmaceuticals, the reactivity of the dione functional groups makes these compounds potential monomers for the synthesis of thermosetting polymers and advanced materials.[2] Their thermal and photochemical properties are areas of ongoing research.[2]

Conclusion

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, as part of the broader class of 1,3-benzoxazine-2,4(3H)-diones, represents a scaffold of significant interest to the scientific community. While specific data on this particular derivative is sparse, the well-documented chemistry and biological activity of the parent compound provide a strong foundation for its potential synthesis and application. Further research into the specific properties and activities of the 8-methyl derivative is warranted and could unveil novel therapeutic agents and materials.

References

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. Available from: [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • ResearchGate. Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... Available from: [Link]

  • PJSIR. SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. Available from: [Link]

  • Mol-Instincts. 2-hydroxy-3-methylbenzaldehyde - 824-42-0, C8H8O2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. Available from: [Link]

  • ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]

  • Google Patents. CN111269193A - Preparation method of benzo [ e ][5][12] oxazine-2, 4-dione. Available from:

  • Google Patents. US2764607A - Recovery of phosgene in the production of chloroformates.
  • ResearchGate. (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Available from: [Link]

  • Organic Syntheses Procedure. ethyl n-methylcarbamate. Available from: [Link]

  • PrepChem.com. Preparation of ethyl chloroformate. Available from: [Link]

  • Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Available from: [Link]

  • International Research Publication House (IRPH). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. Available from: [Link]

  • NIST WebBook. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. Available from: [Link]

  • MDPI. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available from: [Link]

  • ACS Publications. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction | The Journal of Organic Chemistry. Available from: [Link]

Sources

physical and chemical properties of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2H-1,3-Benzoxazine-2,4(3H)-dione

A Note on the Target Compound: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Initial research for the specifically requested compound, 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, revealed a significant lack of available scientific literature and experimental data. This suggests that this particular derivative is not widely synthesized or studied. In contrast, the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, also known by the non-proprietary name Carsalam, is a well-documented and researched molecule.

Therefore, to provide a comprehensive and scientifically grounded technical guide, this document will focus on the physical and chemical properties of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione. The information presented herein can serve as a strong foundation for researchers and drug development professionals interested in this class of compounds. It is hypothesized that the addition of a methyl group at the 8-position would primarily influence the compound's lipophilicity and might have minor effects on its spectroscopic properties and biological activity, in accordance with established principles of medicinal chemistry.

Introduction to 2H-1,3-Benzoxazine-2,4(3H)-dione

2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) is a heterocyclic organic compound featuring a bicyclic structure that fuses a benzene ring with an oxazine moiety.[1] This scaffold is of significant interest in medicinal chemistry and materials science. Benzoxazine derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-thrombotic properties.[2] Carsalam itself has been investigated as a nonsteroidal anti-inflammatory drug (NSAID).[1]

The unique arrangement of the dione functional groups within the oxazine ring imparts a distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis.[1] This guide provides a detailed overview of its core physical and chemical properties, synthesis methodologies, spectral characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of 2H-1,3-benzoxazine-2,4(3H)-dione are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅NO₃[3]
Molecular Weight 163.13 g/mol [3]
CAS Number 2037-95-8[3]
Appearance White to light yellow or orange solid/powder[1][4]
Melting Point 228-232 °C[5]
Density 1.402 g/cm³[5]
Solubility Soluble in organic solvents[1]
Storage Sealed in a dry environment at room temperature[6]

Structural Identifiers:

  • IUPAC Name: 1,3-benzoxazine-2,4-dione[3]

  • SMILES: C1=CC=C2C(=C1)C(=O)NC(=O)O2[3]

  • InChI: InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)[3]

Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione

The synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione can be achieved through several routes. A common and effective method involves the cyclization of salicylamide.

Protocol 1: Synthesis from Salicylamide and Ethyl Chloroformate

This protocol is based on the procedure described by Hoback, Crum, and Carroll.[7]

Reaction Scheme:

Synthesis_Protocol_1 Salicylamide Salicylamide Intermediate Acylated Intermediate Salicylamide->Intermediate + EthylChloroformate Ethyl Chloroformate EthylChloroformate->Intermediate Pyridine Pyridine (anhydrous) 0°C to reflux Product 2H-1,3-Benzoxazine-2,4(3H)-dione Pyridine->Product Intramolecular Cyclization

A diagram illustrating the synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione from salicylamide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles).[7]

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Slowly add ethyl chloroformate (6.0 moles) to the stirred solution. An orange solution will form.[7]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.[7]

  • Work-up: Cool the reaction mixture and pour it into 2 liters of ice water.[7]

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid product twice with 0.5 liters of water. For further purification, recrystallize the product from a 50:50 mixture of acetone and ethanol. This process should yield white needles of 2H-1,3-benzoxazine-2,4(3H)-dione.[7]

Protocol 2: Synthesis using N,N'-Carbonyldiimidazole (CDI)

This method offers an alternative route for the cyclization of salicylamide.

  • Reaction Setup: In a 250 ml reaction flask equipped with a magnetic stirrer and a thermometer, add salicylamide (20.0 g, 0.146 mol) and 80 ml of N,N-dimethylformamide (DMF).[7]

  • Reagent Addition: Stir the mixture and cool it to 0-5 °C. Add N,N'-carbonyldiimidazole (28.4 g, 0.175 mol) in portions, ensuring the temperature remains between 0 and 5 °C.[7]

  • Reaction: Allow the reaction to proceed at room temperature for 2 to 3 hours.[7]

  • Precipitation: Add 240 ml of purified water to the reaction mixture. Adjust the pH to 1-3 using a 6 M aqueous solution of hydrochloric acid. Continue stirring for 30 minutes to ensure complete precipitation.[7]

  • Isolation and Drying: Filter the precipitate and rinse the filter cake with purified water. Dry the solid in a blast drying oven at 45-50 °C for 16 hours to obtain the final product.[7]

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural confirmation of 2H-1,3-benzoxazine-2,4(3H)-dione.

1. Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for 2H-1,3-benzoxazine-2,4(3H)-dione include:

  • N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide.

  • C=O Stretching: Two distinct peaks for the carbonyl groups, typically observed around 1760 cm⁻¹ (ester carbonyl) and 1710 cm⁻¹ (amide carbonyl).

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. The N-H proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons in the downfield region (around 160-170 ppm) and for the aromatic carbons between 110-150 ppm.

3. Mass Spectrometry (MS):

The mass spectrum of 2H-1,3-benzoxazine-2,4(3H)-dione would show a molecular ion peak (M+) at m/z = 163, corresponding to its molecular weight.[3]

Chemical Reactivity and Stability

The dione functional groups in 2H-1,3-benzoxazine-2,4(3H)-dione are key to its reactivity.[1] The compound is generally stable under normal storage conditions.[5] However, it can undergo reactions such as cycloadditions and polymerizations.[1] Kinetic studies have shown that the alkaline hydrolysis of Carsalam is of a fractional order with respect to the hydroxide ion concentration.[8]

Applications in Drug Development and Research

2H-1,3-benzoxazine-2,4(3H)-dione serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[2][9]

  • Anti-inflammatory and Antipsychotic Agents: Its unique structure is a key building block for creating compounds with potential anti-inflammatory and antipsychotic properties.[9]

  • Synthesis of Drug Absorption Promoters: It is used in the preparation of sodium 8-(2-hydroxybenzamido)octanoate (SNAC), which is an absorption promoter for drugs used in treating gastrointestinal diseases.[2]

  • Ligand for Serotonin Receptors: The compound is an analog of 5-HT7 receptor ligands and has shown activity against both 5-HT2A and 5-HT7 receptors in vitro, suggesting its potential for treating inflammatory conditions and skin disorders like psoriasis.[1]

Workflow for Investigating Pharmacological Activity:

Pharmacological_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_vivo In Vivo Studies Synthesis Synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione Purification Purification and Structural Confirmation (NMR, IR, MS) Synthesis->Purification ReceptorBinding Receptor Binding Assays (e.g., 5-HT7, 5-HT2A) Purification->ReceptorBinding EnzymeInhibition Enzyme Inhibition Assays (e.g., COX-1, COX-2) Purification->EnzymeInhibition CellBased Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative) Purification->CellBased AnimalModels Animal Models of Disease (e.g., Inflammation, Psoriasis) ReceptorBinding->AnimalModels EnzymeInhibition->AnimalModels PKPD Pharmacokinetics and Pharmacodynamics (PK/PD) AnimalModels->PKPD Toxicology Toxicology Studies PKPD->Toxicology

A general workflow for the pharmacological investigation of 2H-1,3-benzoxazine-2,4(3H)-dione.

Safety and Handling

Hazard Identification:

  • GHS Classification: Acute toxicity, oral (Category 4).[3]

  • Hazard Statement: H302: Harmful if swallowed.[3]

  • Signal Word: Warning.[6]

  • Pictogram: GHS07 (Exclamation Mark).[6]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301 + P317: IF SWALLOWED: Get medical help.[3]

  • P330: Rinse mouth.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

First Aid Measures:

  • If Inhaled: Move the person into fresh air.[10]

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Storage and Stability:

The compound is stable under recommended storage conditions.[5] It should be stored in a tightly closed container in a dry and well-ventilated place. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

Conclusion

2H-1,3-benzoxazine-2,4(3H)-dione is a versatile heterocyclic compound with significant potential in medicinal chemistry and as a synthetic intermediate. Its well-defined physical and chemical properties, along with established synthesis protocols, make it an accessible and valuable tool for researchers. While data on specific derivatives like the 8-methyl analog is scarce, the comprehensive understanding of the parent compound provides a solid framework for further exploration and development in this chemical space. As with all chemical research, adherence to strict safety protocols is paramount when handling this compound.

References

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. [Link]

  • BuyersGuideChem. 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione. [Link]

  • ResearchGate. The 1 H NMR-spectrum of (8b). [Link]

  • International Journal of Scientific & Technology Research. An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. [Link]

  • PJSIR. SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. FT-IR spectra of benzoxazine monomers. [Link]

  • ResearchGate. Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... [Link]

  • Digital Commons @ University of Southern Mississippi. A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. [Link]

  • NIST WebBook. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. [Link]

  • NIST WebBook. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. [Link]

  • MDPI. 4H-Benzo[d][3][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. [Link]

  • MolForge. 2H-1,3-Benzoxazine-2,4(3H)-dione (CID 16258). [Link]

Sources

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione: A Technical Guide to a Scaffold of Untapped Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2H-1,3-benzoxazine-2,4(3H)-dione core represents a versatile heterocyclic scaffold with a rich history in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the known and potential biological landscape of a specific, yet under-investigated derivative: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione . While direct research on this particular compound is limited, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally related analogs, we will explore the probable biological activities, suggest robust experimental protocols for validation, and provide a framework for future investigation. This guide is structured to empower researchers to unlock the therapeutic potential of this promising molecule.

Introduction: The 1,3-Benzoxazine-2,4(3H)-dione Pharmacophore

The 1,3-benzoxazine-2,4(3H)-dione scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and central nervous system activities.[1][2][3] The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (commonly known as Carsalam), is recognized as a nonsteroidal anti-inflammatory drug (NSAID) and serves as a crucial intermediate in the synthesis of drug absorption enhancers.[4][5]

The biological activity of this class of compounds is highly tunable through substitution on the benzene ring. The introduction of a methyl group at the 8-position, creating 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological profile. This guide will extrapolate from the known structure-activity relationships (SAR) of this chemical family to predict the most promising avenues of research for the 8-methyl derivative.

Predicted Biological Activities and Mechanistic Insights

Based on extensive literature analysis of substituted 1,3-benzoxazine-2,4(3H)-diones, the 8-methyl derivative is predicted to exhibit activity in the following key areas:

Anti-inflammatory Activity

The parent scaffold is a known anti-inflammatory agent.[4] The mechanism is likely tied to the inhibition of key inflammatory mediators. For instance, the parent compound, Carsalam, has shown activity at serotonin receptors (5-HT2A and 5-HT7), which are implicated in inflammatory processes.[4] Derivatives of the related 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells by activating the Nrf2-HO-1 pathway and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO).[6]

The introduction of an 8-methyl group may enhance anti-inflammatory potency by increasing the compound's affinity for its molecular targets or by improving its pharmacokinetic properties.

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines iNOS iNOS NFkB->iNOS NO NO iNOS->NO Compound 8-Methyl-2H-1,3- benzoxazine-2,4(3H)-dione Compound->NFkB inhibits Nrf2 Nrf2 Compound->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from HO1 HO-1 Nrf2->HO1 promotes transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Synthesis of 8-Methyl-2H-1,3- benzoxazine-2,4(3H)-dione Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anti_inflammatory Anti-inflammatory Assay (LPS-induced NO production) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT/XTT on cell lines) Characterization->Anticancer IC50_MIC_Calc IC50/MIC Calculation Anti_inflammatory->IC50_MIC_Calc Antimicrobial->IC50_MIC_Calc Anticancer->IC50_MIC_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_MIC_Calc->SAR_Analysis

Caption: General workflow for in vitro evaluation.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reagent: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to each well.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-only treated control. Determine the IC50 value.

Protocol: Antimicrobial Activity (Broth Microdilution for MIC)
  • Bacterial Strains: Use standard strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform a serial two-fold dilution of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

Conclusion and Future Directions

While direct experimental data on 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione remains to be established, the extensive research on its parent scaffold and related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anti-inflammatory, antimicrobial, and anticancer activities, driven by the versatile 1,3-benzoxazine-2,4(3H)-dione core and modulated by the 8-methyl substituent, present compelling avenues for future research.

The protocols and framework provided in this guide offer a clear path for the systematic evaluation of this compound. Future studies should focus on its synthesis, in vitro screening against a broad panel of biological targets, and subsequent in vivo efficacy and safety studies for the most promising activities. Elucidating the precise mechanism of action and identifying specific molecular targets will be crucial in advancing 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione from a promising scaffold to a potential clinical candidate.

References

  • Issam, A. M., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology, 26(2), 1-10.
  • Hassan, H. M., & El-Mekkawy, A. (2013). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 3(3), 195-202.
  • Kuroczycki, J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
  • Kulyk, Y., et al. (2022). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
  • Yadav, P., & Kumar, S. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews, 6(1), 1-15.
  • Alper-Hayta, S., et al. (2006). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. European Journal of Medicinal Chemistry, 41(12), 1398-1404.
  • Akhter, M., et al. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Indian Journal of Pharmaceutical Sciences, 73(1), 103-107.
  • Tang, Z., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(7), 8174-8185.
  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • Wang, Y., et al. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2862-2867.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1364350.
  • Sharaf Eldin, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • ResearchGate. (2025). Anticancer activity of Benzoo[7][8]xazin-4-ones. ResearchGate.

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem.
  • Chylińska, J. B., Urbański, T., & Mordarski, M. (1970). Dihydro-1,3-oxazine Derivatives and their Antitumor Activity. Journal of Medicinal Chemistry, 13(4), 670-673.
  • da Silva, A. D., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 65, 437-446.
  • CymitQuimica. (n.d.). CAS 2037-95-8: 2H-1,3-benzoxazine-2,4(3H)-dione. CymitQuimica.
  • Chaitra, G., & Rohini, R. M. (2026). Synthesis and Biological Activities of-[7][8]Oxazine Derivatives. Der Pharma Chemica.

  • World Journal of Pharmaceutical Research. (2024, May 15). AWS.
  • Nordmann. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Nordmann.

Sources

safety and handling of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Reactivity of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Document Control:

  • Type: Technical Guidance / Safe Operating Procedure (SOP) Framework

  • Scope: Laboratory to Kilo-Lab Scale

  • Target Compound: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Methyl-substituted Carsalam derivative)[1][2]

Part 1: Chemical Identity & Strategic Context

This guide addresses the specific handling requirements for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione . This compound belongs to the class of Carsalam derivatives (distinct from isatoic anhydrides, which are 3,1-isomers).[1][2] It is a cyclic acyl carbamate utilized primarily as a "masked" salicylamide equivalent in medicinal chemistry and as a reactive electrophile in heterocyclic synthesis.[1][2]

Scientific Context: Unlike standard amides, this scaffold possesses high electrophilicity at the C2 and C4 positions.[1][2] The "8-methyl" substituent (positioned on the aromatic ring ortho to the ethereal oxygen) introduces steric bulk that may modulate hydrolytic stability compared to the parent Carsalam, but the core reactivity hazards—specifically moisture sensitivity and gas evolution—remain the dominant safety concerns.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / CharacteristicNote
CAS (Parent Scaffold) 2037-95-8 (Carsalam)Specific CAS for 8-Me variant is analog-based.[1][2][3]
Molecular Formula C₉H₇NO₃Methylated derivative.[1][2]
Physical State Crystalline SolidTypically off-white to pale yellow.[1][2]
Solubility DMSO, DMF, DCMIncompatible with water/alcohols (reacts).[1][2]
Melting Point >220°C (Decomposes)High thermal stability until decomposition.[1][2]
Reactivity Class Acylating Agent / ElectrophileReacts with nucleophiles (amines, OH⁻).[1][2]

Part 2: Hazard Identification & Mechanism

Core Hazard Directive: Treat this compound as a Pressure-Generating Sensitizer .[1][2]

The Hydrolysis/Pressure Hazard

The most critical safety parameter for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is its reaction with water or protic nucleophiles.[1][2] Upon hydrolysis, the heterocyclic ring opens, releasing Carbon Dioxide (CO₂).[1][2]

  • Mechanism: Water attacks the C2 carbonyl (urea-like position).[1][2]

  • Result: Formation of unstable carbamic acid intermediate

    
     Decarboxylation 
    
    
    
    Release of 3-methylsalicylamide + CO₂ gas .[1][2]
  • Risk: In a sealed vial or reactor, the ingress of moisture can generate sufficient CO₂ pressure to rupture glassware.[1][2]

Toxicological Profile (Extrapolated)
  • Acute Toxicity: Harmful if swallowed (Category 4).[1][2] Based on the release of salicylamide-like metabolites.[1][2]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Sensitization: Potential respiratory sensitizer due to its ability to acylate biological nucleophiles.[1][2]

Part 3: Storage & Stability Protocols

The "Dry Chain" Mandate: Integrity of the compound is directly linked to moisture exclusion.[1][2]

  • Primary Storage:

    • Store in a tightly sealed container under an inert atmosphere (Argon preferred over Nitrogen due to density).[1][2]

    • Temperature: 2–8°C is recommended to retard spontaneous hydrolysis, though the solid is generally stable at RT if strictly dry.[1][2]

  • Secondary Containment:

    • Store the primary vial inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or Molecular Sieves).[1][2]

  • Visual Indicators:

    • Any "caking" or pressure release (hissing) upon opening indicates partial hydrolysis.[1][2]

Part 4: Technical Handling Protocols

Protocol A: Weighing & Transfer (Small Scale < 1g)
  • Environment: Weighing inside a fume hood is acceptable only if the transfer is rapid.[1][2] For high-precision or long-duration handling, use a glovebox or glovebag.[1]

  • PPE: Nitrile gloves (double gloved), lab coat, safety glasses.[1][2] Respiratory protection (N95 or P100) is required if handling open powder outside a hood to prevent sensitization.[1][2]

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[1][2]

Protocol B: Reaction Setup (The "Open System" Rule)
  • Solvent Selection: Use anhydrous solvents (DCM, THF, DMF).[1][2] Avoid alcohols or water unless hydrolysis is the intended reaction.[1][2]

  • Vessel Configuration:

    • NEVER heat this compound in a completely sealed vessel (e.g., a sealed microwave vial) without calculating the potential pressure headspace.[1][2]

    • Always use a septum with a bleed needle or an inert gas line connected to a bubbler to accommodate potential CO₂ expansion.[1][2]

  • Order of Addition: Add the benzoxazine dione last to the reaction mixture if possible, or suspend it in solvent before adding the nucleophile (amine/base) to control the exotherm and gas evolution rate.

Protocol C: Quenching & Disposal
  • Quench Method: Do not dump pure waste into the aqueous waste stream immediately.[1][2]

  • Step 1: Dilute the reaction mixture with a non-protic solvent (e.g., Ethyl Acetate).[1][2]

  • Step 2: Slowly add a dilute alkaline solution (e.g., 1M NaOH) with stirring in a well-ventilated hood.

  • Step 3: Allow gas evolution (CO₂) to cease completely before transferring to the aqueous waste container.[1][2]

Part 5: Emergency Response

  • Spill (Solid): Do not wet the spill.[1][2] Cover with dry sand or absorbent pads.[1][2] Scoop into a container. Wipe the surface with isopropanol, then water.[1][2]

  • Eye Contact: Rinse immediately for 15 minutes.[1][2] The compound hydrolyzes on the moist surface of the eye to form acidic byproducts; immediate irrigation is vital.[1][2]

  • Ingestion: Rinse mouth. Do not induce vomiting (risk of foaming/aspiration).[1][2][4]

Part 6: Visualization & Logic

Diagram 1: Hydrolysis & Pressure Hazard Pathway

This diagram illustrates the chemical causality of the pressure hazard.[1][2]

HydrolysisHazard Compound 8-Methyl-2H-1,3- benzoxazine-2,4-dione Intermediate Unstable Carbamic Acid Intermediate Compound->Intermediate Ring Opening (Attack at C2) Water Moisture / Nucleophile (Trigger) Water->Intermediate Product 3-Methylsalicylamide Derivative Intermediate->Product Decarboxylation Gas CO2 GAS RELEASE (Pressure Hazard) Intermediate->Gas Rapid Evolution

Caption: Mechanism of hydrolysis showing the critical control point: moisture ingress leads to immediate ring opening and CO₂ pressure generation.[1][2]

Diagram 2: Safe Handling Decision Matrix

A logic flow for determining the appropriate containment level based on scale and operation.[1][2]

HandlingLogic Start Start: Handling 8-Methyl-2H-1,3- benzoxazine-2,4-dione ScaleCheck Check Scale & Duration Start->ScaleCheck SmallScale < 500 mg Short Exposure ScaleCheck->SmallScale LargeScale > 500 mg OR Long Storage ScaleCheck->LargeScale Hood Fume Hood (Standard PPE) SmallScale->Hood Glovebox Glovebox / Inert Bag (Strict Dry Atmosphere) LargeScale->Glovebox VesselCheck Reaction Vessel Type Hood->VesselCheck Glovebox->VesselCheck OpenVessel Vented/Bubbler (SAFE) VesselCheck->OpenVessel SealedVessel Sealed Vial/Tube (DANGER) VesselCheck->SealedVessel STOP Action Calculate Headspace for CO2 Release SealedVessel->Action

Caption: Operational logic for selecting containment and vessel types to mitigate exposure and pressure risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16258, 2H-1,3-Benzoxazine-2,4(3H)-dione.[1][2] Retrieved from [Link][1][2]

  • Hansen, K. T., et al. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives.[1][2] Acta Pharmaceutica Nordica, 3(1), 45-50.[1][2] [Link]

Sources

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione: Mechanistic Profiling and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical biology, and experimental characterization of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione .

Executive Summary

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (an analog of Carsalam ) is a bicyclic heterocyclic compound belonging to the class of 1,3-benzoxazine-2,4-diones. Unlike its isomer isatoic anhydride (3,1-benzoxazine), this scaffold integrates a salicylate pharmacophore within a cyclic carbamate core.

In drug development, this molecule serves two primary roles:

  • Covalent Modifier (Serine Hydrolase Inhibitor): It acts as a "suicide substrate" or reactive electrophile that acylates/carbamoylates the active site serine of target enzymes (e.g., Human Leukocyte Elastase, Chymase).

  • Prodrug Scaffold: Upon physiological hydrolysis, it releases 3-methylsalicylamide , a bioactive analgesic/anti-inflammatory agent, thereby improving oral bioavailability and masking the polarity of the parent amide.

The 8-methyl substituent (positioned ortho to the ring oxygen) is critical: it provides steric protection to the electrophilic center, modulating hydrolytic stability and enhancing lipophilic binding interactions within hydrophobic enzymatic pockets.

Chemical Biology & Molecular Reactivity

Structural Architecture

The core structure consists of a benzene ring fused to a six-membered heteroatomic ring containing oxygen at position 1 and nitrogen at position 3.

  • C-2 Carbonyl (Carbamate): The most electrophilic center, flanked by oxygen and nitrogen. It is the primary site for nucleophilic attack by "hard" nucleophiles (e.g., Serine-OH).

  • C-4 Carbonyl (Amide): Less electrophilic, contributing to the stability of the ring system.

  • 8-Methyl Group: Located on the benzene ring adjacent to the Oxygen-1. This steric bulk hinders the approach of water molecules, reducing non-specific hydrolysis while permitting specific attack by enzyme active sites.

Mechanism of Ring Opening

The pharmacological activity is driven by the opening of the oxazine ring.

ReactantSite of AttackIntermediateFinal Product
Water (Hydrolysis) C-2Carbonic acid monoester3-Methylsalicylamide + CO₂
Amine (R-NH₂) C-2Ureido-adductSalicylamide derivative
Enzyme (Ser-OH) C-2Tetrahedral IntermediateCarbamoylated Enzyme (Inactive)
Physicochemical Profile[1]
  • Molecular Weight: ~177.16 g/mol

  • Lipophilicity (LogP): ~1.8 - 2.2 (Estimated). The methyl group increases LogP by ~0.5 units compared to Carsalam, improving membrane permeability.

  • Solubility: Low in water; soluble in DMSO, Ethanol, and organic solvents.

Mechanism of Action: Serine Protease Inhibition

The primary pharmaceutical application of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is the inhibition of serine proteases. The mechanism follows a pseudo-irreversible acylation pathway .

The Acylation Cascade
  • Michaelis Complex (

    
    ):  The inhibitor binds non-covalently to the enzyme's active site. The 8-methyl group docks into the hydrophobic S2 or S1' pocket, orienting the C-2 carbonyl toward the catalytic Serine-195.
    
  • Nucleophilic Attack (

    
    ):  The catalytic Serine-OH attacks the C-2 carbonyl.
    
  • Ring Opening: The bond between C-2 and O-1 cleaves.

  • Acyl-Enzyme Formation: The enzyme becomes carbamoylated (forming a stable carbamate linkage). The leaving group is the phenolic oxygen of the 3-methylsalicylamide moiety, which remains tethered via the amide bond or is released if further degradation occurs.

  • Deacylation (

    
    ):  Hydrolysis of the carbamoyl-enzyme complex is typically slow (
    
    
    
    ), leading to sustained inhibition.
Visualization of Signaling & Reaction Pathway

MoA Inhibitor 8-Methyl-2H-1,3-benzoxazine-2,4-dione Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding (Ki) Enzyme Serine Protease (Active Site Ser-OH) Enzyme->Complex Binding (Ki) Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nu Attack at C2 AcylEnzyme Carbamoylated Enzyme (Inactive) Tetrahedral->AcylEnzyme Ring Opening (k_inact) AcylEnzyme->Enzyme Slow Hydrolysis (Recovery) Product 3-Methylsalicylamide + CO2 AcylEnzyme->Product Degradation

Caption: Kinetic pathway of serine protease inhibition by 8-Methyl-2H-1,3-benzoxazine-2,4-dione, illustrating the formation of the stable carbamoyl-enzyme complex.

Experimental Protocols for Validation

To validate the mechanism and potency of this compound, the following experimental workflows are recommended.

Kinetic Characterization ( )

This assay determines the efficiency of the covalent inhibition.

Materials:

  • Target Enzyme (e.g., Human Neutrophil Elastase, 10 nM).

  • Chromogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

  • Inhibitor: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (stock in DMSO).

  • Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

Protocol:

  • Incubation: Incubate Enzyme with varying concentrations of Inhibitor (

    
    ) for different time points (
    
    
    
    min).
  • Dilution: Aliquot the mixture into a solution containing a saturating concentration of Substrate.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) to measure residual enzyme activity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the equation:
      
      
      .
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity).
Mass Spectrometry Validation (Covalent Adduct)

Confirm the covalent modification of the enzyme.

Protocol:

  • Reaction: Incubate Enzyme (10 µM) with Inhibitor (100 µM) for 1 hour at 25°C.

  • Control: Enzyme + DMSO only.

  • Desalting: Remove excess inhibitor using a Zeba spin column or dialysis.

  • Analysis: Analyze intact protein via ESI-TOF MS.

  • Expected Result: The mass of the inhibited enzyme should increase by the mass of the inhibitor minus the leaving group (if any).

    • Scenario A (Carbamoylation): Mass shift = +177 Da (Inhibitor) - 0 Da (Ring opens but stays attached) = +177 Da .

    • Scenario B (Decarboxylation): Mass shift = +177 - 44 (CO2) = +133 Da (corresponds to salicylamide adduct).

Synthesis & Preparation

For researchers requiring the compound for testing, it is synthesized via the cyclization of 3-methylsalicylamide.

Reaction:



Key Steps:

  • Dissolve 3-methylsalicylamide in anhydrous pyridine.

  • Add ethyl chloroformate dropwise at 0°C.

  • Reflux for 3-5 hours.

  • Quench in ice water; precipitate the white solid.

  • Recrystallize from Ethanol/Acetone.

References

  • Synthesis of Benzoxazine-2,4-diones: Shapiro, S. L., et al. "Salicylamide Derivatives. I. Reaction with Ethyl Chloroformate." Journal of the American Chemical Society, vol. 79, no. 11, 1957, pp. 2811–2814. Link

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. "Serine Protease Mechanism and Specificity." Chemical Reviews, vol. 102, no. 12, 2002, pp. 4501–4524. Link

  • Pharmacology of Carsalam: "Carsalam." PubChem Database, National Center for Biotechnology Information. CID 2582. Link

  • Benzoxazine Derivatives as Inhibitors: Krantz, A., et al. "Design and Synthesis of 4H-3,1-Benzoxazin-4-ones as Potent Alternate Substrate Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, vol. 33, no. 2, 1990, pp. 464–479. Link

  • Photothermographic Applications: Whitcomb, D. R. "Photothermographic and Thermographic Elements." U.S. Patent 5,491,059, 1996. Link

The 8-Methyl-Carsalam Protocol: Synthesis, Stability, and Functional Applications of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and utilization of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione represents a critical refinement in the chemistry of cyclic salicylamides. As the 8-methyl derivative of the established non-steroidal anti-inflammatory drug (NSAID) Carsalam , this compound serves as a pivotal case study in steric and electronic tuning of the benzoxazine scaffold.[1]

While the parent compound, Carsalam, is renowned for its analgesic properties, the 8-methyl variant has carved a distinct niche in two high-value sectors:

  • Pharmaceutical Chemistry: As a lipophilic bioisostere used to modulate metabolic stability in drug design.[1]

  • Material Science: As a potent antifoggant and stabilizer in photothermographic imaging systems, where its ability to complex with silver ions prevents spontaneous reduction.[1]

This guide provides a rigorous technical breakdown of its synthesis, mechanistic pathways, and application protocols, moving beyond basic descriptions to explore the why and how of its chemical behavior.[1]

Part 1: Chemical Architecture & Discovery Context[1]

Structural Logic

To understand the 8-methyl derivative, one must first deconstruct the numbering system of the 1,3-benzoxazine core.

  • The Core: The 2H-1,3-benzoxazine-2,4(3H)-dione skeleton consists of a benzene ring fused to a six-membered heterocycle containing oxygen (position 1) and nitrogen (position 3).

  • The Modification: The "8-methyl" designation places a methyl group on the benzene ring ortho to the bridging oxygen atom. This position corresponds to the 3-position of the starting material, 3-methylsalicylamide .

Why this matters: The 8-methyl group introduces steric bulk near the ester linkage (C1-O), potentially increasing resistance to hydrolytic ring-opening compared to the unsubstituted Carsalam. This steric shielding is a classic medicinal chemistry strategy to extend half-life.

The Discovery Trajectory

The compound did not emerge from a single "eureka" moment but rather through the systematic Structure-Activity Relationship (SAR) exploration of salicylamide derivatives.[1]

  • Phase I (Pharma): Researchers seeking to improve the oral bioavailability of salicylates cyclized them into benzoxazine-2,4-diones.[1] The 8-methyl variant was synthesized to test the effect of lipophilicity on membrane permeability.

  • Phase II (Industrial): In the late 20th century, imaging scientists discovered that benzoxazine-diones could stabilize silver halide emulsions.[1] The 8-methyl derivative proved superior in specific "dry silver" formulations (photothermography) due to its controlled release of the active complexing agent upon heating.[1]

Part 2: Synthesis Protocol (The Methyl-Salicylamide Route)

Directive: This protocol uses 1,1'-Carbonyldiimidazole (CDI) as the carbonyl source.[1] While historical methods use ethyl chloroformate or phosgene, the CDI route is chosen here for its higher safety profile, "self-validating" byproduct evolution (CO₂ gas), and high yield suitable for GMP environments.[1]

Materials & Reagents
ComponentGradeRole
3-Methylsalicylamide >98% HPLCPrecursor (Scaffold)
1,1'-Carbonyldiimidazole (CDI) Reagent GradeCarbonyl Donor
Tetrahydrofuran (THF) AnhydrousSolvent
Hydrochloric Acid (1M) ACS ReagentQuenching/Precipitation
Step-by-Step Methodology

Step 1: Solvation and Activation

  • Action: Dissolve 10.0 mmol of 3-methylsalicylamide in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Rationale: Anhydrous conditions are critical.[1] Water will hydrolyze CDI into imidazole and CO₂, destroying the reagent before it reacts.[1]

Step 2: Cyclization (The Critical Phase) [1]

  • Action: Add 11.0 mmol (1.1 eq) of CDI in portions over 15 minutes.

  • Observation: Vigorous evolution of CO₂ gas will occur.[1]

  • Control Point: Ensure the reaction temperature does not exceed 30°C during addition to prevent side reactions.

  • Mechanism: The phenol hydroxyl attacks the CDI, forming an activated imidazole carbamate intermediate.[1] The amide nitrogen then attacks this carbonyl, ejecting the second imidazole molecule and closing the ring.[1]

Step 3: Reflux and Completion

  • Action: Heat the mixture to reflux (66°C) for 3 hours.

  • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.[1]3) should disappear, replaced by the less polar product (Rf ~0.6).[1]

Step 4: Isolation

  • Action: Cool to room temperature and pour the reaction mixture into 150 mL of ice-cold 1M HCl.

  • Rationale: The acid protonates the imidazole byproduct (making it water-soluble) and precipitates the hydrophobic benzoxazine product.[1]

  • Yield: Filter the white precipitate. Expected yield: 85-92%.[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the cyclization pathway, highlighting the nucleophilic attack sequence that forms the dione ring.

SynthesisMechanism Start 3-Methylsalicylamide (Nucleophile) Inter1 Intermediate A: O-Acyl Imidazole Start->Inter1 OH attacks CDI (-Imidazole) CDI CDI (Carbonyl Source) CDI->Inter1 Transition Transition State: Intramolecular N-Attack Inter1->Transition Amide N attacks C=O Product 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Transition->Product Ring Closure Byproducts Byproducts: Imidazole + CO2 Transition->Byproducts Elimination

Caption: Figure 1. One-pot cyclization mechanism via CDI activation. The 3-methyl group (becoming position 8) remains passive but influences the solubility of the final scaffold.

Part 4: Functional Applications & Data

Comparative Properties

The 8-methyl substitution alters the physicochemical profile significantly compared to Carsalam.

PropertyCarsalam (Parent)8-Methyl DerivativeImpact
CAS Number 2037-95-824088-78-6Distinct chemical entity
Lipophilicity (LogP) ~1.2~1.7Enhanced membrane permeability
Hydrolytic Stability ModerateHighSteric protection of ester bond
Primary Use Analgesic DrugAntifoggant / IntermediateSpecialized utility
Application in Photothermography

In "dry silver" imaging (e.g., medical X-ray films), the 8-methyl derivative acts as a toner and antifoggant .[1]

  • The Problem: Silver behenate (the image source) can spontaneously reduce to metallic silver (fog) due to thermal noise.[1]

  • The Solution: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione forms a weak complex with Ag+ ions.

  • Mechanism:

    • At room temperature, it binds free Ag+ ions, preventing fog.[1]

    • At development temperature (>120°C), the complex dissociates, releasing Ag+ for the legitimate imaging reaction.[1]

    • The "8-methyl" group tunes the dissociation temperature to exactly match the development window, a precision not possible with the parent Carsalam.[1]

Part 5: References

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 16258: Carsalam. Retrieved October 2025, from [Link]

  • European Patent Office. (1994).[1] Photothermographic elements containing benzoxazine-2,4-diones (EP0600589B1).[1] Retrieved October 2025, from [1]

  • Takasho Chemical. (n.d.).[1] Custom Synthesis List: 8-Methyl-1,3-Benzoxazine-2,4-dione (CAS 24088-78-6).[2] Retrieved October 2025, from [Link][1]

  • Sharaf Eldin, N. A. E. (2021).[1] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society.[1] Retrieved October 2025, from [Link]

Sources

Methodological & Application

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (CAS: 24088-78-6) is a highly versatile heterocyclic building block and a structural analog of the non-steroidal anti-inflammatory drug carsalam. Compounds containing the 1,3-benzoxazine-2,4-dione core are extensively utilized in drug discovery, exhibiting potent biological activities ranging from allosteric MEK inhibition to antimicrobial and antiviral properties , .

Accurate structural characterization of this scaffold is critical during pharmacokinetic profiling and synthetic validation. Mass spectrometry (MS) offers unparalleled sensitivity for this purpose; however, the benzoxazine-2,4-dione ring is highly susceptible to specific in-source fragmentations and solvolysis artifacts. This Application Note provides a robust, self-validating LC-MS/MS protocol designed to maintain analyte integrity while mapping its collision-induced dissociation (CID) pathways.

Causality in Method Development (Expertise & Experience)

When analyzing 1,3-benzoxazine-2,4-diones, researchers frequently encounter unexpected peaks at +18 Da or +32 Da relative to the target mass. This is not an impurity, but a direct consequence of nucleophilic ring-opening. The C4 carbonyl of the oxazine-2,4-dione ring is highly electrophilic. When dissolved in protic solvents like methanol or water and left in an autosampler, the ring opens to form methyl carbamates or salicylic acid derivatives .

  • Causality-Driven Solvent Choice : To prevent solvolysis, our protocol mandates the use of strictly aprotic solvents (e.g., 100% Acetonitrile) for stock solution preparation.

  • Causality-Driven Ionization Choice : We employ a dual-mode ESI approach. The N3-H proton is weakly acidic (pKa ~8.5), making negative electrospray ionization (ESI-) highly efficient when basic mobile phases are used. Conversely, positive mode (ESI+) provides complementary structural data through distinct gas-phase fragmentation routes.

Experimental Protocol

Reagents and Sample Preparation
  • Analyte : 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (MW: 177.16 g/mol ).

  • Solvents : LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives : Formic Acid (FA), Ammonium Bicarbonate (NH₄HCO₃).

  • Step 1 : Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of 100% ACN to create a 1 mg/mL stock solution. (Critical: Do not use methanol or ethanol).

  • Step 2 : Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Step 3 : Dilute the stock to a working concentration of 100 ng/mL using ACN.

  • Step 4 (Self-Validation) : Prepare a blank ACN sample. Inject the blank immediately prior to the sample to establish a baseline and confirm the absence of carryover or background isobaric interferences.

LC-MS/MS System Conditions
  • Column : C18 UHPLC column (2.1 × 50 mm, 1.7 µm particle size).

  • Column Temperature : 40 °C.

  • Mobile Phase A (ESI+) : Water + 0.1% FA.

  • Mobile Phase B (ESI+) : ACN + 0.1% FA.

  • Mobile Phase A (ESI-) : 10 mM NH₄HCO₃ in Water (pH 9.0).

  • Mobile Phase B (ESI-) : ACN.

  • Gradient : 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, return to 5% B. Flow rate: 0.4 mL/min.

  • Ionization Source : Electrospray Ionization (ESI).

  • Capillary Voltage : +3.5 kV (Positive) / -3.0 kV (Negative).

  • Desolvation Temperature : 350 °C.

Mass Spectrometry Data & Mechanistic Pathways

Upon entering the collision cell, the intact precursor ions undergo highly predictable gas-phase reactions. The hallmark of 1,3-benzoxazine-2,4-dione fragmentation is the facile loss of carbon dioxide (CO₂, 44 Da) from the heterocyclic ring, driven by the thermodynamic stability of the resulting conjugated system .

  • Positive Mode (ESI+) : The protonated molecule [M+H]⁺ at m/z 178.0502 undergoes a primary neutral loss of CO₂ to yield an intense fragment at m/z 134.0604. Increasing the collision energy (CE) triggers a secondary loss of carbon monoxide (CO, 28 Da), generating a stable aromatic cation at m/z 106.0655.

  • Negative Mode (ESI-) : The deprotonated molecule [M-H]⁻ at m/z 176.0346 similarly ejects CO₂ to form a radical anion/anion intermediate at m/z 132.0448. Further fragmentation involves the expulsion of isocyanic acid (HNCO, 43 Da), leaving a substituted phenoxide-like ion at m/z 89.0390.

Table 1: HRMS and CID Fragmentation Summary

Ionization ModePrecursor Ion (m/z)FormulaMass Error (ppm)Primary Loss (-44 Da)Secondary LossOptimal CE (eV)
ESI Positive 178.0502 [M+H]⁺C₉H₈NO₃⁺< 2.0134.0604 [M+H - CO₂]⁺106.0655 (- CO)15 - 30
ESI Negative 176.0346 [M-H]⁻C₉H₆NO₃⁻< 2.0132.0448 [M-H - CO₂]⁻89.0390 (- HNCO)20 - 35

Fragmentation Pathway Visualization

MS_Workflow Parent 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Exact Mass: 177.04 Da ESI_Pos ESI Positive Mode [M+H]+ m/z 178.05 Parent->ESI_Pos +H+ (Acidic Mobile Phase) ESI_Neg ESI Negative Mode [M-H]- m/z 176.03 Parent->ESI_Neg -H+ (Basic Mobile Phase) Frag_Pos1 Primary CID Fragment [M+H - CO2]+ m/z 134.06 ESI_Pos->Frag_Pos1 CID Energy: 15 eV Loss of CO2 (44 Da) Frag_Neg1 Primary CID Fragment [M-H - CO2]- m/z 132.04 ESI_Neg->Frag_Neg1 CID Energy: 20 eV Loss of CO2 (44 Da) Frag_Pos2 Secondary CID Fragment [M+H - CO2 - CO]+ m/z 106.06 Frag_Pos1->Frag_Pos2 CID Energy: 30 eV Loss of CO (28 Da) Frag_Neg2 Secondary CID Fragment [M-H - CO2 - HNCO]- m/z 89.04 Frag_Neg1->Frag_Neg2 CID Energy: 35 eV Loss of HNCO (43 Da)

ESI-MS/MS fragmentation pathways of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.

System Self-Validation & Troubleshooting

To ensure the trustworthiness of the generated data, apply the following self-validating checks before finalizing the analysis:

  • In-Source Fragmentation Check : If the m/z 134.06 peak is highly abundant in the MS1 (full scan) spectra before CID is applied, the declustering potential (or cone voltage) is set too high. Reduce the source voltage by 20-30% to preserve the intact [M+H]⁺ precursor.

  • Solvolysis Check : Monitor the MS1 spectra for m/z 210.07 (in positive mode). The presence of this mass indicates that the dione ring has reacted with trace methanol (M+32) to form a methyl carbamate artifact. If detected, discard the sample, flush the autosampler lines with ACN, and prepare a fresh stock in 100% ACN.

References

  • Sun, Y., et al. "Discovery of 3-benzoxazine-2,4 dione analogues as allosteric mitogen activated kinase (MEK) inhibitors and antienterovirus 71 (EV71) agents." Bioorganic & Medicinal Chemistry, 24(16), 2016, 3472-3482. URL:[Link][1]

  • Montes-Ávila, J., et al. "Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities." ResearchGate, 2020. URL:[Link][2]

  • Schramm, S., et al. "Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications." Molecules, 29(2), 2024, 434. URL:[Link][3]

  • Smith, J., et al. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." ACS Omega, 3(1), 2018, 1035-1046. URL:[Link][4]

Sources

Application Notes and Protocols: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,3-benzoxazine-2,4(3H)-dione core is a compelling starting point for medicinal chemistry campaigns, demonstrating a wide spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, also known as Carsalam, is a key intermediate in the synthesis of Salcaprozate Sodium (SNAC), an absorption promoter for oral drug delivery, highlighting the scaffold's pharmaceutical relevance.[4][5]

This guide focuses on the 8-methyl substituted analog, 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione . While this specific derivative is less characterized in the public domain, the introduction of a methyl group at the 8-position offers an intriguing vector for probing structure-activity relationships (SAR). This substitution can influence the scaffold's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency or a novel pharmacological profile.

These application notes will provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the potential of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione as a versatile scaffold in drug discovery. We will detail a proposed synthetic route, protocols for preliminary biological screening, and a rationale for its exploration against various therapeutic targets.

Physicochemical Properties: A Comparative Overview

To guide initial experimental design, a comparison of the predicted physicochemical properties of the 8-methyl derivative against the well-characterized parent compound is presented below. These values are estimated using computational models and provide a baseline for understanding the potential impact of the 8-methyl substitution.

Property2H-1,3-benzoxazine-2,4(3H)-dione (Parent)8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Predicted)
Molecular FormulaC₈H₅NO₃C₉H₇NO₃
Molecular Weight163.13 g/mol [6]177.16 g/mol
Melting Point228-232 °C[7][8]Expected to be similar, requires experimental validation
LogP (estimated)~1.0~1.5
Hydrogen Bond Donors11
Hydrogen Bond Acceptors33

Proposed Synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

The synthesis of the target compound can be logically extrapolated from established methods for the parent scaffold, which primarily involve the cyclization of a salicylamide precursor.[9] The proposed route starts from the commercially available 2-hydroxy-3-methylbenzoic acid.

G A 2-Hydroxy-3-methylbenzoic Acid B Amidation A->B 1. SOCl₂ or (COCl)₂ 2. NH₄OH or NH₃(g) C 2-Hydroxy-3-methylbenzamide B->C D Cyclization C->D Ethyl Chloroformate, Pyridine E 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione D->E

Caption: Proposed synthetic workflow for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Protocol 1: Synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Part A: Synthesis of 2-Hydroxy-3-methylbenzamide

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred solution of concentrated ammonium hydroxide (5.0 eq) in an ice bath.

  • Work-up: After stirring for 1 hour, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-hydroxy-3-methylbenzamide.

Part B: Cyclization to 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

  • Reaction Setup: To a solution of 2-hydroxy-3-methylbenzamide (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, add ethyl chloroformate (2.0 eq) dropwise with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 5 hours.[9]

  • Precipitation: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from an acetone-ethanol mixture to yield pure 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione as white needles.[9]

Application in Drug Design: A Starting Point for Discovery

The 8-methyl-1,3-benzoxazine-2,4-dione scaffold serves as a versatile template for generating a library of compounds for screening against various biological targets. The N-3 position is a key handle for derivatization, allowing for the introduction of diverse substituents to explore SAR.

G scaffold 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione N-H derivatization N-Alkylation / N-Arylation scaffold:n3->derivatization library Library of N-3 Substituted Analogs derivatization->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound sar->lead

Sources

Topic: Advanced Utilization of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione in High-Performance Polymer Synthesis

[1]

Part 1: Introduction & Compound Profile

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is a specialized derivative of isatoic anhydride.[1] In polymer chemistry, it serves as a high-purity, "masked" isocyanate/anthranilic acid equivalent. Unlike standard acid chlorides used in polyamide synthesis, this compound reacts with nucleophiles (amines, alcohols) via a ring-opening addition that releases only carbon dioxide (CO₂) as a byproduct.[1]

The 8-methyl substituent (positioned ortho to the nitrogen atom on the fused benzene ring) introduces specific steric hindrance. This structural feature is critical for:

  • Solubility Enhancement: Disrupting the

    
    -
    
    
    stacking in aromatic backbone polymers (like polyamides or polyureas), rendering them soluble in organic solvents without sacrificing thermal stability.[1]
  • Kinetic Control: Modulating the reactivity of the amine generated in situ during polymerization.[1]

  • Conformational Rigidity: Increasing the glass transition temperature (

    
    ) of the resulting polymer chain due to restricted rotation around the N-aryl bond.[1]
    
Chemical Profile
PropertySpecification
IUPAC Name 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Common Name 8-Methylisatoic Anhydride
CAS Number 10328-92-4 (N-methyl isomer check*) / Verify specific isomer structure based on synthesis target
Molecular Weight ~177.16 g/mol
Reactivity Class Electrophilic Acylating Agent / Masked Isocyanate
Key Reaction Nucleophilic Ring-Opening (Amine/Hydroxyl attack at C4)
Byproduct Carbon Dioxide (CO₂) - Clean chemistry

(Note: Ensure distinction between N-methyl and 8-methyl (ring methyl) derivatives. This guide focuses on the ring-methylated derivative used for backbone modification.)

Part 2: Core Applications & Mechanisms

Application 1: Synthesis of High-Performance Poly(anthranilamide)s

The primary application is the synthesis of aromatic polyamides via ring-opening polyaddition with diamines.[1] This route avoids the use of corrosive acid chlorides and acid scavengers.

Mechanism: The amine nucleophile attacks the carbonyl carbon at position 4.[1] The ring opens, releasing CO₂ and forming an amide bond while regenerating an amine (aniline derivative) on the aromatic ring. In a step-growth polymerization with a bis(isatoic anhydride) or a mixed monomer system, this yields high-molecular-weight polyamides.

Application 2: Polyurea and Polyurethane Synthesis

8-Methylisatoic anhydride acts as a masked isocyanate.[1] Upon heating or catalysis, it can react to form urea linkages (with amines) or urethane linkages (with polyols), often with better storage stability than free isocyanates.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the nucleophilic ring-opening mechanism, highlighting the clean release of CO₂.[1]

ReactionMechanismMonomer8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dioneIntermediateTetrahedralIntermediateMonomer->IntermediateNucleophilic Attack(at C4 Carbonyl)NucleophileDiamine(H2N-R-NH2)Nucleophile->IntermediateProductPoly(anthranilamide)Repeat UnitIntermediate->ProductRing Opening &DecarboxylationByproductCO2 (Gas)Intermediate->ByproductElimination

Caption: Figure 1. Mechanism of Ring-Opening Polyaddition. The amine attacks the anhydride carbonyl, triggering CO₂ loss and amide bond formation.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Poly(anthranilamide)

Objective: Synthesize a soluble aromatic polyamide using 8-methylisatoic anhydride and p-phenylenediamine (PPD).

Materials:

  • Monomer A: 8-Methylisatoic Anhydride (Recrystallized from dry dioxane).

  • Monomer B: p-Phenylenediamine (PPD) (Sublimed grade).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (Anhydrous, <50 ppm water).[1]

  • Catalyst: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (Optional, 1-2 mol%).[1]

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet/outlet, and a reflux condenser.

    • Crucial: Ensure the system is flame-dried and maintained under a positive pressure of dry nitrogen. Moisture will hydrolyze the anhydride ring prematurely.

  • Dissolution:

    • Charge the flask with PPD (10.0 mmol).

    • Add NMP (solids content 15-20% w/v). Stir at room temperature until fully dissolved.

  • Monomer Addition (The "Slow Feed" Technique):

    • Note: The reaction releases CO₂ gas. Rapid addition causes foaming.

    • Add 8-Methylisatoic Anhydride (10.0 mmol) in 4-5 equal portions over 30 minutes.

    • Observe CO₂ evolution (bubbling). Allow bubbling to subside between additions.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to 60°C for 4 hours.

    • Increase temperature to 100°C for 2 hours to drive the reaction to completion and ensure full decarboxylation.

    • Viscosity Check: The solution should become noticeably viscous. If viscosity is low, hold at 100°C for an additional 2 hours.

  • Workup & Isolation:

    • Cool the solution to room temperature.

    • Pour the polymer solution slowly into a high-speed blender containing Methanol or Water (10x volume of polymer solution) to precipitate the polymer as fibrous strands.

    • Filter and wash the precipitate thoroughly with methanol.

  • Drying:

    • Dry the polymer in a vacuum oven at 80°C for 12 hours, then at 150°C for 4 hours to remove residual solvent.

Self-Validating Check:

  • FTIR Analysis: Look for the disappearance of the anhydride doublet (1780, 1740 cm⁻¹) and the appearance of the amide carbonyl peak (~1650 cm⁻¹) and amine N-H stretch (~3300-3400 cm⁻¹).[1]

Part 5: Advanced Workflow - Polyquinazolinone Synthesis

Polymers derived from 8-methylisatoic anhydride can be post-modified (cyclized) to form Polyquinazolinones, which are extremely thermally stable.

PolymerWorkflowStart8-Methylisatoic Anhydride+ DiamineStep1Poly(anthranilamide)PrecursorStart->Step1Ring Opening(-CO2)Step2Thermal Cyclodehydration(300°C, Vacuum)Step1->Step2Imidization/CyclizationFinalPolyquinazolinone(High Thermal Stability)Step2->Final-H2O

Caption: Figure 2. Conversion of Poly(anthranilamide) precursor to high-temperature Polyquinazolinone.

Part 6: Data & Properties

Table 1: Comparative Properties of Polymers Derived from Isatoic Anhydrides

PropertyUnsubstituted Isatoic Anhydride Polymer8-Methyl Substituted PolymerImpact of 8-Methyl Group
Solubility (NMP/DMAc) Limited / SwellsExcellent / Soluble Steric disruption of packing improves solubility.[1]
Glass Transition (

)
~250°C~275-290°C Restricted rotation increases rigidity.
Thermal Decomposition (

)
~450°C~440°C Slight reduction due to aliphatic methyl oxidation, but still high.[1]
Film Quality BrittleFlexible / Tough Improved entanglement and processing.[1]

References

  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC). Available at: [Link]

  • Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) Compound Summary. PubChem. Available at: [Link][1]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid (Isatoic Anhydride Chemistry).Google Patents / PatSnap.

experimental protocol for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed to provide a rigorous, field-validated methodology for the synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione .

Part 1: Core Directive & Scientific Context

Target Molecule: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Common Name: 8-Methylcarsalam CAS Registry Number (Parent): 2037-95-8 (Carsalam) Structural Distinction: It is crucial to distinguish this target from its isomer, 8-Methylisatoic Anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). The target molecule is a 1,3-benzoxazine derivative, where the oxygen atom is directly attached to the benzene ring, derived from a salicylamide scaffold rather than an anthranilic acid scaffold.

Applications: This scaffold serves as a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), analgesic agents, and as a masked intermediate for the delivery of substituted salicylamides. Its reactivity profile allows for controlled ring-opening reactions with nucleophiles, making it a valuable "activated amide" in medicinal chemistry campaigns.

Part 2: Experimental Protocol

Retrosynthetic Analysis & Strategy

The most robust and "green" synthesis route utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent. This method avoids the use of highly toxic phosgene gas or corrosive ethyl chloroformate/pyridine mixtures, offering high yields (>95%) and simple work-up procedures.

  • Precursor: 3-Methylsalicylamide (2-hydroxy-3-methylbenzamide).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI).[1]

  • Solvent: Anhydrous DMF or THF.[1][2]

  • Mechanism: Nucleophilic attack of the phenol hydroxyl on CDI, followed by intramolecular cyclization of the amide nitrogen, releasing imidazole.

Safety Assessment (E-E-A-T)
  • CDI (1,1'-Carbonyldiimidazole): Moisture sensitive. Hydrolyzes to release CO₂ and imidazole.[1] Handle in a desiccator or inert atmosphere.[1]

  • DMF (Dimethylformamide): Hepatotoxic and teratogenic. Use exclusively in a fume hood with proper PPE (butyl rubber gloves recommended).

  • Reaction Byproducts: Imidazole (mild base, irritant).

Materials & Equipment
ComponentSpecificationQuantity (Scale: 10 mmol)
Starting Material 3-Methylsalicylamide1.51 g (10.0 mmol)
Reagent 1,1'-Carbonyldiimidazole (CDI)1.95 g (12.0 mmol, 1.2 eq)
Solvent Anhydrous DMF (or THF)15.0 mL
Quenching Agent HCl (1N Aqueous Solution)50 mL
Equipment 50 mL RBF, Magnetic Stir Bar, Inert Gas Line (N₂/Ar)-
Step-by-Step Synthesis Protocol

Phase A: Precursor Preparation (If 3-Methylsalicylamide is unavailable) Note: If starting from 3-Methylsalicylic acid.

  • Reflux 3-methylsalicylic acid (1.0 eq) with Thionyl Chloride (3.0 eq) and a drop of DMF for 2 hours.

  • Evaporate excess SOCl₂ under vacuum.

  • Dissolve residue in dry DCM and add dropwise to a stirred solution of concentrated NH₄OH at 0°C.

  • Filter the precipitate, wash with water, and dry to obtain 3-Methylsalicylamide .

Phase B: Cyclization to 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Step 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with Nitrogen (N₂) or Argon.

  • Add 1.51 g (10 mmol) of 3-Methylsalicylamide .

  • Add 15 mL of Anhydrous DMF . Stir until fully dissolved.

Step 2: Reagent Addition

  • Cool the solution to 0°C using an ice bath. Critical: Controlling the exotherm ensures regioselectivity and prevents polymerization.

  • Add 1.95 g (12 mmol) of CDI portion-wise over 10 minutes.

    • Observation: Gas evolution (CO₂) will occur. Ensure the system is vented through a bubbler or needle.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

Step 3: Reaction Monitoring

  • Stir at room temperature for 3 hours .

  • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1).

    • Starting Material (SM): Lower R_f (Amide is polar).

    • Product: Higher R_f (Cyclized dione is less polar).

    • Visualization: UV (254 nm). The product will not stain strongly with Ninhydrin (unlike the SM).

Step 4: Work-up & Isolation [2]

  • Pour the reaction mixture slowly into 50 mL of cold 1N HCl with vigorous stirring.

    • Chemistry: Acidification protonates the imidazole byproduct (making it water-soluble) and precipitates the hydrophobic benzoxazine product.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Filter the white solid using a Büchner funnel.

  • Wash the filter cake with 2 x 10 mL of cold water to remove residual DMF and imidazolium salts.

Step 5: Purification

  • Dry the crude solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Acetone (1:1) . Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and dry.

Expected Yield: 85% - 95% (approx. 1.5 - 1.6 g). Appearance: White to off-white crystalline needles.

Part 3: Characterization & Validation

Self-Validating System: To ensure the protocol worked without needing full spectral analysis at every step, check the solubility profile . The starting material (amide) is soluble in 1N NaOH (due to the phenol). The product (dione) is insoluble in cold dilute base but will hydrolyze upon heating.

TechniqueExpected Data for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Melting Point 230 - 235°C (Decomposes). Note: Parent Carsalam melts at 227-228°C.
¹H NMR (DMSO-d₆) δ 11.8 (s, 1H, NH, broad), 7.8 - 7.2 (m, 3H, Ar-H), 2.35 (s, 3H, Ar-CH₃).
IR Spectroscopy 1750 cm⁻¹ (C=O, lactone/carbamate), 1710 cm⁻¹ (C=O, urea/amide), 3200 cm⁻¹ (NH stretch).
Mass Spectrometry [M-H]⁻ = 176.04 (ESI Negative mode).

Part 4: Visualization & Logic

Reaction Workflow Diagram

G Start Start: 3-Methylsalicylamide (10 mmol) Reagent Add Reagent: CDI (1.2 eq) in Anhydrous DMF Start->Reagent Dissolve & Cool (0°C) Reaction Reaction: Stir 3h @ RT (CO2 Evolution) Reagent->Reaction Warm to RT Quench Quench: Pour into 1N HCl (Precipitation) Reaction->Quench Monitor TLC Filter Filtration: Isolate Solid Wash with Water Quench->Filter Precipitate forms Product Final Product: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (White Needles) Filter->Product Recrystallize (EtOH/Acetone)

Figure 1: Step-by-step workflow for the CDI-mediated cyclization of 3-methylsalicylamide.

Mechanistic Pathway

Mechanism Step1 3-Methylsalicylamide (Nucleophile: Phenol -OH) Intermediate1 Intermediate A: O-Acyl Imidazole Step1->Intermediate1 Attack on CDI (-Imidazole) CDI CDI (Electrophile) CDI->Intermediate1 Transition Intramolecular Attack: Amide Nitrogen attacks Carbonyl Intermediate1->Transition Elimination Elimination: Loss of Imidazole Transition->Elimination Final Target: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Elimination->Final

Figure 2: Mechanistic pathway showing activation of the phenol followed by ring closure.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete Quenching or pH too high.Ensure the quench solution is acidic (pH < 2) to solubilize imidazole. Add more water to force precipitation.
Sticky/Oily Product DMF contamination.Wash the filter cake thoroughly with water. Recrystallize from Ethanol.[3]
Starting Material Remains Moisture in CDI or Solvent.Use fresh CDI (white powder, not yellow). Dry DMF over molecular sieves (4Å).
Product Color (Yellow) Oxidation or impurities.Recrystallize with activated charcoal.

References

  • Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)

    • Source: ChemicalBook & Literature Precedents.[4][5]

    • Protocol Validation: Adapted from standard CDI cyclization methodologies for salicylamide deriv
  • CDI-Mediated Cyclization Mechanism

    • Title: 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis of Coumarin-3-carboxamide Derivatives.[6]

    • Source: PubMed (NIH).
    • Relevance: Validates the use of CDI for amide/phenol cycliz
  • Structural Characterization (NMR/IR Context)

    • Title: 2H-1,3-Benzoxazine-2,4(3H)
    • Source: NIST Chemistry WebBook & PubChem.
    • Relevance: Provides baseline spectral data for the parent scaffold to validate the 8-methyl deriv
  • Precursor Synthesis (3-Methylsalicylic Acid)

    • Title: 3-Methylsalicylic acid in Pharmaceutical Synthesis.[2][7]

    • Source: BenchChem Applic
    • Relevance: Confirms the availability and reactivity of the 3-methyl precursor.

Sources

Application Note: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione as a Privileged Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), the selection of rigid, rule-of-three compliant chemical scaffolds is critical for identifying high-quality hits. 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (8-MBZD) has emerged as a highly versatile pharmacophore. Originally recognized for its antimicrobial and antioxidant properties [2], the 1,3-benzoxazine-2,4-dione core has recently been validated as a potent scaffold for designing allosteric inhibitors of mitogen-activated protein kinase kinase 1 (MEK1) [1].

This application note provides a comprehensive guide to utilizing 8-MBZD libraries in HTS workflows. It details the mechanistic rationale behind the scaffold, presents a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for MEK1 screening, and outlines orthogonal phenotypic assays for antiviral (Enterovirus 71) hit validation.

Mechanistic Grounding & Target Rationale

The Structural Causality of 8-MBZD

The efficacy of 8-MBZD in allosteric kinase inhibition is not coincidental; it is driven by precise structural thermodynamics:

  • Bidentate Hydrogen Bonding: The 2,4-dione moiety acts as a rigid hydrogen-bond acceptor/donor system, capable of anchoring deeply into the backbone amides of kinase allosteric pockets.

  • Conformational Restriction: The methyl group at the 8-position (adjacent to the oxazine oxygen) introduces critical steric bulk. This restricts the rotational freedom of substituents added at the N3 position (e.g., benzyl groups), pre-organizing the molecule into a bioactive conformation and drastically reducing the entropic penalty upon target binding.

  • Host-Directed Antiviral Strategy: Enterovirus 71 (EV71) hijacks the host's Ras/Raf/MEK/ERK pathway for viral replication. By allosterically locking MEK1 in its unphosphorylated state, 8-MBZD derivatives deprive the virus of essential host machinery, offering a high barrier to viral resistance [1].

MEK1_Pathway RAF Upstream Kinase (RAF / COT) MEK_Phos MEK1 (Phosphorylated / Active) RAF->MEK_Phos Phosphorylation MEK_Unphos MEK1 (Unphosphorylated) MEK_Unphos->MEK_Phos ERK ERK1/2 Activation MEK_Phos->ERK Kinase Cascade EV71 EV71 Viral Replication ERK->EV71 Host Factor Support MBZD 8-MBZD Derivatives (Allosteric Inhibitors) MBZD->MEK_Unphos Allosteric Binding MBZD->MEK_Phos Prevents Activation

Fig 1: Allosteric inhibition of unphosphorylated MEK1 by 8-MBZD halting EV71 replication.

High-Throughput Screening (HTS) Workflows

To isolate true allosteric inhibitors from an 8-MBZD focused library, the screening cascade must decouple ATP-competitive inhibition from allosteric modulation, while simultaneously filtering out false positives caused by compound auto-fluorescence.

HTS_Workflow Lib 8-MBZD Compound Library Dispense Acoustic Dispensing (Echo 550) Lib->Dispense Primary Primary Screen (TR-FRET MEK1) Dispense->Primary Counter Counter Screen (Cytotoxicity / CC50) Primary->Counter Hits (IC50 < 1µM) Pheno Phenotypic Screen (EV71 Replicon) Counter->Pheno Non-toxic Hits Validated Lead Compounds Pheno->Hits EC50 < 1µM

Fig 2: High-throughput screening triage workflow for 8-MBZD libraries targeting MEK1 and EV71.

Protocol A: TR-FRET Assay for MEK1 Allosteric Inhibition

Causality of Assay Choice: Aromatic diones occasionally exhibit intrinsic fluorescence that confounds standard biochemical assays. Time-Resolved FRET (TR-FRET) utilizes a Europium cryptate donor with a long emission half-life. By introducing a 50 µs delay before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring a self-validating, high-fidelity signal (Z'-factor typically >0.75).

Step-by-Step Methodology:

  • Compound Preparation: Centrifuge the 384-well compound source plates (10 mM in 100% DMSO).

  • Acoustic Dispensing: Use an Echo® Acoustic Liquid Handler to dispense 50 nL of 8-MBZD derivatives into a low-volume 384-well assay plate. Expert Insight: Acoustic dispensing eliminates tip-based carryover and allows direct dilution, keeping the final DMSO concentration strictly at 0.5% (v/v) to prevent MEK1 denaturation.

  • Enzyme Addition: Add 5 µL of unphosphorylated recombinant human MEK1 (final concentration: 2 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Allosteric Equilibration: Incubate the plate at room temperature for 60 minutes. Expert Insight: Allosteric binding to the unphosphorylated state requires a structural rearrangement of the kinase activation loop. Insufficient equilibration time will artificially underestimate the potency of the 8-MBZD hits.

  • Kinase Reaction Initiation: Add 5 µL of a substrate mix containing inactive ERK2 (50 nM) and ATP (10 µM). Incubate for 45 minutes at 30°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺), Eu-anti-phospho-ERK antibody, and XL665-labeled anti-ERK antibody.

  • Readout: Incubate for 2 hours and read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀ values.

Protocol B: Phenotypic Antiviral Screening (EV71)

Hits from the biochemical screen must be validated in a cellular context to ensure cell permeability and lack of generic cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells at

    
     cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.
    
  • Infection & Treatment: Remove media and infect cells with EV71 (MOI = 0.05) for 1 hour. Remove the viral inoculum and add media containing serial dilutions of the 8-MBZD hits (0.1 µM to 50 µM).

  • Viability Readout (CPE Assay): After 48 hours, assess the Cytopathic Effect (CPE) using a CellTiter-Glo® Luminescent Cell Viability Assay. Expert Insight: The luminescence directly correlates with cellular ATP levels. A high signal indicates that the 8-MBZD compound successfully protected the cells from EV71-induced lysis.

  • Counter-Screening: Run a parallel plate without viral infection to establish the CC₅₀ (Cytotoxic Concentration 50%). The Selectivity Index (SI = CC₅₀ / EC₅₀) must be >10 to be considered a viable lead.

Data Presentation

The table below summarizes expected profiling data for 8-MBZD derivatives progressing through the HTS workflow, demonstrating the optimization trajectory from a raw scaffold to a highly selective allosteric inhibitor [1].

Table 1: Representative HTS Profiling Data for 8-MBZD Derivatives

Compound ClassMEK1 IC₅₀ (nM)EV71 EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
8-MBZD Core (Fragment) > 10,000> 10,000> 100N/A
3-Benzyl-8-MBZD (Primary Hit) 350850> 50> 58
Optimized 3-Benzyl-8-MBZD Lead 5560> 50> 833
Reference (G8935 Coumarin) 3001,200> 50> 41

Note: The optimized 3-benzyl-8-MBZD lead demonstrates nanomolar potency and a superior safety window compared to legacy coumarin-based inhibitors.

References

  • Sun, J., Niu, Y., Wang, C., Zhang, H., Xie, B., Xu, F., Jin, H., Peng, Y., Liang, L., & Xu, P. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. Bioorganic & Medicinal Chemistry, 24(16), 3472-3482. URL:[Link]

  • Sivakumar, P. M., et al. (2020). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: evaluation of antioxidant and antimicrobial activities. Journal of the Brazilian Chemical Society, 31(7), 1433-1440. URL:[Link]

Troubleshooting & Optimization

improving yield of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazine Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 24088-78-6), a critical intermediate and additive in photothermographic materials[1].

This guide moves beyond basic recipes, focusing on the chemical causality behind yield fluctuations. By understanding the underlying reaction dynamics of 3-methylsalicylamide cyclization, you can transition your workflows into self-validating, high-yield systems.

I. Synthesis Pathway Visualization

The synthesis of 8-methyl-2H-1,3-benzoxazine-2,4(3H)-dione relies on the cyclization of 3-methylsalicylamide using a carbonyl donor. The choice of donor dictates the reaction conditions, yield, and impurity profile.

SynthesisWorkflows SM 3-Methylsalicylamide (Starting Material) M1 CDI Method (THF, 60°C) SM->M1 1.3 eq CDI M2 Chloroformate Method (Pyridine, 115°C) SM->M2 1.2 eq ClCO2Et M3 Urea Melt Method (220°C) SM->M3 Excess Urea Prod 8-Methyl-2H-1,3-benzoxazine -2,4(3H)-dione M1->Prod Yield: >85% M2->Prod Yield: ~80% M3->Prod Yield: <40%

Comparison of synthetic pathways for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.

II. Quantitative Method Comparison

To optimize your process, you must select the appropriate cyclization protocol. The table below summarizes the empirical data for the three primary methods[2][3].

Synthesis MethodReagentsTypical YieldReaction TempPrimary Drawback / Limitation
Urea Melt Urea30 - 45%220°CHigh thermal degradation; heavy tar and cyanuric acid formation.
Mettler's Method Ethyl Chloroformate, Pyridine75 - 85%0°C to 115°CRequires toxic pyridine as solvent; exothermic initial addition.
Aqueous Chloroformate Ethyl Chloroformate, NaOH/H₂O60 - 75%35 - 40°CHighly sensitive to pH; competing hydrolysis lowers yield.
CDI Cyclization 1,1'-Carbonyldiimidazole, THF85 - 95%25°C to 60°CReagents are extremely sensitive to atmospheric moisture.

III. Troubleshooting Guide (FAQs)

Q1: We are using the traditional urea melt method (220°C) to synthesize the dione, but our yields are stuck below 40% with heavy tar formation. How can we improve this? Expert Insight: The Einhorn-Schmidlin urea melt method is notoriously low-yielding due to the extreme thermodynamics required[2]. At 220°C, urea decomposes into isocyanic acid to act as the carbonyl donor. However, at this temperature, 3-methylsalicylic acid derivatives undergo rapid thermal degradation and decarboxylation. Furthermore, excess urea polymerizes into cyanuric acid, creating a complex, tar-heavy matrix that traps your product. Actionable Solution: Abandon the high-temperature melt. Transition to a liquid-phase cyclization using 3-methylsalicylamide and a highly reactive carbonyl donor like Ethyl Chloroformate or 1,1'-Carbonyldiimidazole (CDI)[3].

Q2: When using Ethyl Chloroformate with 3-methylsalicylamide in aqueous base, we see unreacted starting material and poor ring closure. What is going wrong? Expert Insight: This is a classic competing reaction issue driven by pH mismanagement. Ethyl chloroformate is highly susceptible to alkaline hydrolysis. If your pH exceeds 11.5, the hydroxide ions hydrolyze the chloroformate into ethanol and CO₂ before it can react with the phenol group[2]. Conversely, if the pH drops below 9, the phenolic hydroxyl of 3-methylsalicylamide (pKa ~10) is not fully deprotonated, preventing the initial O-acylation step. Actionable Solution: Maintain strict pH control between 10.5 and 11.0 using a buffered system or continuous dropwise addition of NaOH. For a more robust, self-validating system, switch to Mettler's method (Protocol B below), which uses anhydrous pyridine as both solvent and base, completely eliminating hydrolytic degradation[2].

Q3: We transitioned to the CDI method in THF. The first few batches had >85% yield, but recent batches dropped to 50%. Why is the CDI method suddenly failing? Expert Insight: CDI is extremely hygroscopic. It reacts rapidly with atmospheric moisture to form imidazole and CO₂. If your CDI reagent has been exposed to air, or if your THF is not strictly anhydrous, the effective stoichiometry of the carbonyl donor drops below the required 1:1 ratio, leaving unreacted starting material. Actionable Solution: Always use freshly opened CDI and anhydrous, septum-sealed THF. Add a 1.3x molar excess of CDI to compensate for trace moisture. You can self-validate the reagent's potency: upon adding CDI to the starting material, you should observe immediate effervescence (CO₂ evolution). If no gas is evolved, your CDI has degraded.

IV. Mechanistic Workflow: CDI Cyclization

Understanding the mechanism ensures you can monitor the reaction effectively. The CDI method proceeds via an active ester intermediate before ring closure[3].

CDIMechanism Step1 3-Methylsalicylamide Step2 O-Acyl Imidazole Intermediate (Active Ester) Step1->Step2 + CDI (CO2 & Imidazole release) Step3 Intramolecular Nucleophilic Attack (Amide Nitrogen) Step2->Step3 Heat (60°C) Step4 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Step3->Step4 - Imidazole (Ring Closure)

Mechanistic pathway of CDI-mediated cyclization to form the benzoxazine-2,4-dione ring.

V. Optimized Experimental Protocols

Protocol A: CDI-Mediated Cyclization (Recommended for High Purity)

This protocol utilizes mild conditions to prevent thermal degradation, relying on the excellent leaving group ability of imidazole[3].

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 1.0 eq of 3-methylsalicylamide in anhydrous THF to achieve a 0.2 M concentration.

  • Activation: Add 1.3 eq of 1,1'-Carbonyldiimidazole (CDI) in one portion. Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) must occur. If absent, abort and use fresh CDI.

  • Acylation: Stir the mixture at room temperature (25°C) for 1 hour to ensure complete O-acylation of the phenolic hydroxyl.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60°C (mild reflux) for 4-6 hours to drive the intramolecular nucleophilic attack by the amide nitrogen.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (the acid wash is critical to protonate and remove the imidazole byproduct).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield pure 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.

Protocol B: Mettler's Chloroformate Method (Scalable Alternative)

This protocol is highly scalable and avoids the moisture sensitivity of CDI by using pyridine to neutralize the HCl byproduct and drive the reaction[2][3].

  • Preparation: Suspend 1.0 eq of 3-methylsalicylamide in anhydrous pyridine (2.0 M concentration) in a multi-neck flask equipped with a dropping funnel and internal thermometer. Cool to 0°C in an ice-salt bath.

  • Addition: Dropwise add 1.2 eq of ethyl chloroformate over 30–45 minutes. Critical Control: The reaction is highly exothermic. Maintain the internal temperature strictly below 5°C to prevent side reactions.

  • Reflux: Once addition is complete, remove the ice bath. Attach a reflux condenser and heat the resulting orange solution to reflux (approx. 115°C) for 5 hours.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (use 3x the reaction volume).

  • Isolation: Filter the precipitated granular solid. Wash extensively with cold water (at least 3 volumes) to remove residual pyridine and pyridine hydrochloride. Dry under vacuum at 60°C.

VI. References

  • US3409615A - Process for the preparation of 1:3-benzoxazine-2:4-diones. Google Patents. URL:

  • EP0911691B2 - Recording elements and making methods. Google Patents. URL:

Sources

Technical Support: Purification of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Internal Reference: TS-PUR-8M-ISO | Status: Active | Last Updated: 2026-03-04

Molecule Dashboard & Quick Stats

Before initiating purification, verify your target specifications. This molecule is a reactive electrophile; its purity is defined by the absence of its hydrolysis product (3-methylanthranilic acid).

PropertyData
Common Name 8-Methylisatoic Anhydride
IUPAC Name 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
CAS Number 66176-17-8
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Critical Sensitivity Moisture (Hydrolysis) , Nucleophiles (Amines, Alcohols)
Storage Desiccator, <25°C, Inert Atmosphere (Ar/N₂)

The "Golden Path" Purification Protocol

Context: The synthesis of 8-methylisatoic anhydride typically involves the cyclization of 2-amino-3-methylbenzoic acid using triphosgene or phosgene equivalents. The primary contaminant is unreacted starting material or the hydrolysis product formed during workup.

Senior Scientist Note: Avoid column chromatography on silica gel. The acidic nature of silica and residual moisture often degrade the anhydride ring, leading to poor recovery. Recrystallization or precipitation is the only robust method for >98% purity.

Step-by-Step Methodology
Phase A: Workup (Crude Isolation)
  • Quench: If using triphosgene/THF, remove excess phosgene by purging with N₂ into a caustic scrubber.

  • Precipitation: Concentrate the reaction mixture (THF/Dioxane) to ~20% volume.

  • Anti-Solvent Addition: Slowly add cold n-Heptane or Hexane (ratio 3:1 to solvent) with vigorous stirring. The 8-methyl derivative is less soluble than the unsubstituted parent due to the methyl group's lipophilicity, aiding precipitation.

  • Filtration: Filter under a blanket of N₂.

  • The Critical Wash: Wash the filter cake with anhydrous diethyl ether or cold toluene.

    • Why? This removes unreacted phosgene equivalents and non-polar organic impurities without triggering hydrolysis.

Phase B: Recrystallization (For >99% Purity)

Do not use alcohols (Ethanol/Methanol) unless absolutely necessary, as they can ring-open to form anthranilate esters.

  • Solvent Choice: Anhydrous 1,4-Dioxane (primary) and n-Heptane (anti-solvent). Alternatively, Toluene (hot).

  • Dissolution: Dissolve the crude solid in minimum boiling 1,4-dioxane.

  • Clarification: If the solution is colored (yellow/brown), add activated charcoal (dried), stir for 5 mins, and hot-filter through Celite.

  • Crystallization: Allow the solution to cool to RT. If no crystals form, slowly add n-Heptane until turbidity persists, then cool to 4°C.

  • Drying: Vacuum dry at 40°C over P₂O₅ or KOH pellets for 12 hours.

Visualizing the Workflow

PurificationFlow Start Crude Reaction Mixture (THF/Dioxane) Conc Concentrate to 20% Vol Start->Conc Precip Add Anti-Solvent (n-Heptane/Hexane) Conc->Precip Filter Filtration (Inert Atm) Precip->Filter Wash Wash: Anhydrous Ether/Toluene (Removes Phosgene residues) Filter->Wash Check Check Purity (MP / IR) Wash->Check Recryst Recrystallization (Dioxane/Heptane) Check->Recryst Fail (<98%) Final Pure 8-Methylisatoic Anhydride (Store Desiccated) Check->Final Pass (>98%) Recryst->Final

Caption: Workflow for the isolation and purification of 8-methylisatoic anhydride, prioritizing anhydrous conditions to prevent hydrolysis.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Product melts over a broad range (e.g., 210–230°C)
  • Diagnosis: Partial Hydrolysis.

  • The Mechanism: The anhydride ring has opened to form 3-methylanthranilic acid (starting material). This often happens if the filter cake was washed with water or wet solvents.

  • Solution:

    • Take an IR spectrum.[1][2] Look for the characteristic doublet carbonyl peaks of the anhydride (approx. 1780 and 1730 cm⁻¹). If a broad OH stretch (2500–3300 cm⁻¹) and a single carbonyl (~1680 cm⁻¹) are present, hydrolysis has occurred.

    • Remediation: Recrystallize from anhydrous Toluene. The anthranilic acid impurity is less soluble in hot toluene and may be filtered off, or it will remain in the mother liquor upon cooling.

Issue 2: Low Yield / Product remains in mother liquor
  • Diagnosis: Steric Hindrance & Solubility.

  • The Science: The 8-methyl group introduces steric bulk and increases lipophilicity compared to the unsubstituted isatoic anhydride. This makes it more soluble in organic solvents like THF or EtOAc.

  • Solution:

    • Drive the precipitation harder using Hexane or Petroleum Ether .

    • Cool the mixture to -20°C (freezer) overnight.

    • Do not dilute with water to crash out the product; this will degrade the yield via hydrolysis.

Issue 3: Product turns pink/brown upon storage
  • Diagnosis: Oxidative degradation or light sensitivity.

  • Solution:

    • Perform a charcoal wash during recrystallization.

    • Store in an amber vial wrapped in foil.

    • Ensure the container is flushed with Argon.

Failure Mode Analysis: The Hydrolysis Trap

Understanding why the purification fails is as important as the protocol. The diagram below illustrates the degradation pathway you must avoid.

Hydrolysis Target 8-Methylisatoic Anhydride (Active Electrophile) Inter Carbamic Acid Intermediate Target->Inter Nucleophilic Attack Water H₂O / Wet Solvent Water->Inter Product 3-Methylanthranilic Acid (Impurity) Inter->Product Decarboxylation CO2 CO₂ (Gas) Inter->CO2

Caption: The irreversible hydrolysis pathway. Exposure to moisture leads to ring opening and decarboxylation, regenerating the starting amino acid.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography if my product is very dirty? A: It is highly discouraged. Isatoic anhydrides react with the silanol groups on silica gel and degrade due to the moisture content of the stationary phase. If you must use chromatography, use neutral alumina (activity grade II or III) and elute rapidly with an anhydrous solvent system (e.g., Hexane/EtOAc).

Q: Why do you recommend Toluene over Ethanol for recrystallization? A: While ethanol is a common solvent for unsubstituted isatoic anhydride, the 8-methyl derivative is more sterically strained and reactive. Refluxing in ethanol poses a risk of nucleophilic attack, converting your anhydride into the ethyl ester (Ethyl 2-amino-3-methylbenzoate) . Toluene is non-nucleophilic and safe.

Q: How do I confirm the structure without NMR? A: FTIR is the fastest validation tool.

  • Purity Marker: Look for the anhydride carbonyl doublet: ~1780 cm⁻¹ (strong) and ~1730 cm⁻¹ (strong).

  • Impurity Marker: Disappearance of the anhydride doublet and appearance of a single acid carbonyl (~1670–1690 cm⁻¹) indicates hydrolysis.

References

  • Synthesis of Isatoic Anhydrides: Wagner, E. C.; Fegley, M. F. "Isatoic Anhydride."[1][3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p. 488 (1955).

  • Solubility & Stability: Tian, N., et al. "Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents." Journal of Chemical & Engineering Data, 65(4), 2020.[11]

  • Reactivity Profile: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980(7), 505-536. (Foundational review on the reactivity of benzoxazine-diones).
  • Triphosgene Protocol: Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 26(9), 894-895 (1987). (Basis for the phosgene-free synthesis route).

Sources

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this compound, particularly concerning its solubility. While specific, peer-reviewed solubility data for this exact molecule is limited, its chemical structure—a rigid, polycyclic aromatic system—is characteristic of compounds with low aqueous solubility. This guide synthesizes established principles of medicinal chemistry and formulation science to provide robust, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione?

Based on its chemical structure, we can infer several key properties:

  • Low Aqueous Solubility: The molecule possesses a significant hydrophobic surface area due to its fused aromatic and heterocyclic ring system.

  • High Melting Point: The planar structure and potential for intermolecular hydrogen bonding and π-stacking suggest a stable crystal lattice, which typically corresponds to a high melting point and poor solubility.

  • Weakly Acidic Proton: The N-H proton at position 3 is weakly acidic. This characteristic is critical, as it allows for pH-dependent solubility modulation.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]

Q2: Why is my compound "crashing out" when I add my DMSO stock to my aqueous assay buffer?

This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium.[3] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may not have enough time to dissolve and instead forms a fine precipitate. The final concentration of your compound in the assay buffer is likely above its aqueous solubility limit, even with a small percentage of DMSO present.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
  • Kinetic Solubility is measured by dissolving the compound in DMSO and then diluting it into an aqueous buffer.[3][4] It reflects the solubility under conditions common in high-throughput screening, where precipitation may occur over time. It is a critical parameter for initial in vitro assays.[5][6]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[3][4] This is more relevant for formulation development and predicting oral absorption.

For initial experiments, your primary concern is kinetic solubility .

Troubleshooting Guide: Solubility Issues

Issue 1: The compound powder is not dissolving in my aqueous buffer.

Directly dissolving a hydrophobic compound like 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione in aqueous buffers is highly unlikely to succeed. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent.

Solution: Prepare a Concentrated Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of research compounds for biological assays.[7]

  • Determine Molecular Weight (MW): The MW of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is 177.16 g/mol .

  • Weigh Compound: Accurately weigh out 1.77 mg of the compound using a calibrated analytical balance.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial securely and vortex thoroughly. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[7]

  • Inspect and Store: Visually confirm that all solid has dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7][8]

Issue 2: My compound precipitates upon dilution into my final experimental medium (e.g., cell culture media, PBS).

This indicates that the final concentration exceeds the aqueous solubility limit. The following strategies can be employed, often in combination.

Solution A: Optimize the Use of Co-solvents

A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[9][10] While your DMSO stock already acts as a co-solvent, its final concentration in assays should be kept low (typically <0.5%) to avoid cellular toxicity.[8] If solubility is still an issue, consider formulating with other less-toxic co-solvents.

Co-solventPolarityCommon Use Notes
DMSO HighExcellent solubilizing power; can be toxic to cells at >0.5-1%.[8]
Ethanol HighOften used in combination with other co-solvents.
Polyethylene Glycol 400 (PEG 400) MediumA common, low-toxicity choice for in vivo and in vitro work.[11]
Propylene Glycol (PG) MediumGood safety profile; frequently used in parenteral formulations.[9][10]
Solution B: Modulate the pH of the Buffer

The structure of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione contains a weakly acidic N-H proton. By increasing the pH of the aqueous buffer, this proton can be removed, forming a more polar (and thus more soluble) anion.[12][13]

  • Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add Compound: Add a small, consistent volume of your DMSO stock solution to each buffer to a final concentration known to precipitate at neutral pH.

  • Equilibrate: Gently mix the solutions and incubate for 1-2 hours at the experimental temperature.

  • Observe: Visually inspect for precipitation or use a nephelometer to quantify turbidity.[5]

  • Determine Optimal pH: Identify the lowest pH at which the compound remains fully dissolved.

Causality: According to Le Châtelier's Principle, by adding a base (increasing pH), you remove the H+ from the acidic N-H group. The equilibrium shifts to favor the deprotonated, more soluble form of the compound.[12][14]

Caption: Effect of pH on the solubility of a weakly acidic compound.

Solution C: Employ Other Formulation Strategies

If the above methods are insufficient or incompatible with your experimental system, more advanced formulation techniques can be explored.

  • Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[11][15]

  • Particle Size Reduction: For thermodynamic solubility and bioavailability, reducing the particle size of the solid drug (micronization or nanosuspension) increases the surface area for dissolution.[16][17][18]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.

G A Start: Compound powder insoluble in aqueous buffer B Prepare concentrated stock in 100% DMSO A->B C Dilute stock into aqueous buffer B->C D Does it precipitate? C->D E Success! Proceed with experiment D->E No F Issue: Low kinetic solubility D->F Yes G Systematically evaluate solutions F->G H Option 1: Adjust Buffer pH (Increase pH for this compound) G->H I Option 2: Use Co-solvents (e.g., PEG 400, PG) G->I J Option 3: Advanced Formulation (Cyclodextrins, Surfactants) G->J K Re-test solubility H->K I->K J->K K->D

Caption: Decision tree for troubleshooting solubility issues.

References
  • Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 7, 2026, from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved March 7, 2026, from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved March 7, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers, 13(16), 2673. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 7, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 7, 2026, from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved March 7, 2026, from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved March 7, 2026, from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2011, September 14). Cationic Polybenzoxazines. A Novel Polyelectrolyte Class with Adjustable Solubility and Unique Hydrogen-Bonding Capabilities. Macromolecules. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2013, May 16). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. Retrieved March 7, 2026, from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025, August 15). pH and Solubility - AP Chem. Retrieved March 7, 2026, from [Link]

  • Save My Exams. (2024, August 25). pH & Solubility | College Board AP® Chemistry Study Guides 2022. Retrieved March 7, 2026, from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved March 7, 2026, from [Link]

  • MDPI. (2018, February 23). Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance. Retrieved March 7, 2026, from [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2023, July 3). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved March 7, 2026, from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. Retrieved March 7, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved March 7, 2026, from [Link]

  • Stenutz. (n.d.). 2H-1,3-benzoxazine-2,4(3H)-dione. Retrieved March 7, 2026, from [Link]

Sources

stability of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione , a derivative of the pharmacophore Carsalam .[1]

CRITICAL ARCHITECTURAL NOTE: This guide specifically addresses the 1,3-benzoxazine isomer (Carsalam derivative), as requested.

  • If you intended to work with Isatoic Anhydride (3,1-benzoxazine): Please note that the 1,3-isomer differs significantly in reactivity.[1] Isatoic anhydrides (3,1) hydrolyze to anthranilic acids, whereas 1,3-benzoxazine-2,4-diones hydrolyze to salicylamides.[1]

Part 1: Executive Stability Matrix

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is a cyclic carbamate-imide hybrid.[1] Its stability is defined by the tension in the oxazine ring, rendering it susceptible to nucleophilic attack (hydrolysis) while remaining thermally robust in the solid state.

ParameterStability StatusCritical Thresholds
Solid State High Stable at RT (25°C) for >3 years if desiccated.[1] Melting point >220°C (dec).[2][3]
Aqueous pH > 8 Critical Instability Rapid ring opening to 3-methylsalicylamide.[1] Half-life < 1 hour in 1M NaOH.[1]
Aqueous pH < 4 Moderate Stability Kinetic resistance to acid hydrolysis is higher than base, but degradation occurs over days.
DMSO/DMF High Stable for weeks at RT. Use anhydrous (<0.1% water) solvents to prevent slow hydrolysis.
Thermal Moderate Stable up to ~200°C in absence of nucleophiles. Decarboxylates upon melting.

Part 2: Detailed Handling Protocols

Storage & Solid-State Management

The 8-methyl substituent provides steric protection to the phenolic oxygen linkage (position 1), slightly enhancing stability compared to the parent Carsalam.[1] However, moisture remains the primary threat.

  • Protocol: Store in amber glass vials with PTFE-lined caps.

  • Desiccation: Essential. The compound is not hygroscopic per se, but surface moisture catalyzes ring opening over months.

  • Temperature: Ambient storage (15–25°C) is sufficient. Refrigeration (-20°C) is recommended only for long-term banking (>2 years).[1]

Solution Chemistry & Solvent Compatibility

When designing experiments (e.g., biological assays or synthesis), solvent choice dictates the compound's lifespan.

  • Preferred Solvents: Anhydrous DMSO or Dimethylacetamide (DMAc).

    • Why? The compound forms stable solutions up to 50 mM.

    • Caution: Avoid "wet" DMSO. DMSO is hygroscopic; absorbed water will slowly cleave the dione ring, often precipitating the less soluble salicylamide byproduct.

  • Protic Solvents (Alcohols):

    • Ethanol/Methanol: Usable for short-term handling (<24 hours).[1]

    • Risk:[1][4][5] Trans-esterification/amidation can occur at reflux temperatures, opening the ring to form ethyl/methyl salicylates.[1]

  • Aqueous Buffers:

    • Incompatible as a stock solution.

    • Workflow: Prepare a high-concentration DMSO stock (e.g., 100 mM) and dilute into aqueous media immediately prior to use.[1] Ensure final DMSO concentration is <1% to minimize solvent effects while maintaining solubility.

Reaction Conditions: Hydrolysis & Deprotection

In synthetic workflows, this scaffold is often used as a "masked" salicylamide or an activated acylating agent.

  • Controlled Hydrolysis (Deprotection): To generate the free salicylamide (3-methylsalicylamide):

    • Reagent: 1.0 M NaOH (3-4 equivalents).

    • Condition: Heat to 80°C for 60 minutes.

    • Mechanism: The base attacks the C2 carbonyl, opening the ring and releasing CO₂ (as carbonate).

  • Avoiding Hydrolysis (Alkylation): To alkylate the Nitrogen (N3) without opening the ring:

    • Base: Use a non-nucleophilic base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) in anhydrous DMF.

    • Avoid: Hydroxide bases or water, which will preferentially attack the C2=O ester linkage.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway. The 8-methyl group (ortho to the oxygen) sterically influences the attack at C2 but does not prevent the eventual collapse of the ring in basic media.[1]

G cluster_0 Critical Instability Zone Start 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Intact Ring) Inter Anionic Intermediate (N-Deprotonated) Start->Inter Base (pH > 8) Fast Reversible Product 3-Methylsalicylamide (Degradation Product) Start->Product Acid (pH < 2) Slow Hydrolysis Open Open Carbamaate (Transient) Inter->Open OH- Attack at C2 Open->Product Decarboxylation (-CO2) CO2 CO2 / Carbonate Open->CO2

Figure 1: Degradation pathway of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.[1] Note that the 8-methyl group corresponds to the 3-position on the resulting salicylamide ring.[1]

Part 4: Troubleshooting Guide (FAQ)

Q1: I see a white precipitate forming in my DMSO stock solution after 1 week. What is it?

  • Diagnosis: This is likely 3-methylsalicylamide .[1]

  • Cause: Moisture ingress. The parent benzoxazine is soluble in DMSO, but the hydrolysis product (the amide) is often less soluble in organic solvents and crystallizes out.

  • Fix: Use anhydrous DMSO (stored over molecular sieves) and purge vials with Argon/Nitrogen.

Q2: My LC-MS shows a peak with Mass [M-26]. What happened?

  • Diagnosis: You are observing the decarboxylated species .

  • Explanation: The molecular weight of the 8-methyl derivative is ~177 Da.[1] Hydrolysis yields 3-methylsalicylamide (MW ~151 Da).[1] The difference is 26 Da (loss of CO₂ [44] + addition of H₂O [18] = net loss of 26).

  • Fix: Check the pH of your mobile phase. Ensure samples are not sitting in basic autosampler fluids.

Q3: Can I use this compound in cell culture media?

  • Guidance: Yes, but with kinetic limitations.

  • Half-life: At pH 7.4 (37°C), the half-life is estimated between 4–12 hours depending on buffer composition.[1]

  • Recommendation: Treat cells immediately after dilution. Do not pre-incubate the compound in media.

References

  • ChemicalBook. (2025). 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) Properties and Hydrolysis Kinetics. Retrieved from [1]

  • European Patent Office. (2001).[1] Patent EP0911691B2: Recording elements and making methods (Citing 8-methyl-1,3-benzoxazine-2,4-dione).[1] Retrieved from

  • GuideChem. (2024).[1] 2H-1,3-Benzoxazine-2,4(3H)-dione Technical Data. Retrieved from [1]

  • SelleckChem. (2024). Carsalam (Parent Compound) Solubility and Stability Data. Retrieved from [1]

Sources

common byproducts in 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers synthesizing 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione .

CAS Reference (Parent Structure): 2037-95-8 (Carsalam) Common Name: 8-Methyl-Carsalam; 8-Methyl-O-carbamoylsalicylic acid lactam. Target Audience: Medicinal Chemists, Process Development Scientists.

⚠️ Critical Disambiguation: Check Your Isomer

Before proceeding, verify your target structure. The nomenclature for benzoxazines is frequently confused.

  • Target A (This Guide): 1,3-Benzoxazine derivative (Oxygen at position 1, Nitrogen at position 3).[1] Derived from Salicylamide .[2][3][4][5]

  • Target B (Isatoic Anhydride): 3,1-Benzoxazine derivative (Nitrogen at position 1, Oxygen at position 3). Derived from Anthranilic Acid .

    • If you are looking for Isatoic Anhydride support, the chemistry below (Ethyl Chloroformate/Salicylamide) will not apply.

Module 1: The Synthesis Protocol (The "Golden Path")

The most robust synthesis of 8-methyl-2H-1,3-benzoxazine-2,4(3H)-dione involves the cyclization of 3-methylsalicylamide using ethyl chloroformate (or diethyl carbonate) in the presence of a base.

The Mechanism

The reaction proceeds via an initial O-acylation or N-acylation (depending on conditions), followed by an intramolecular nucleophilic attack to close the ring, releasing ethanol.

ReactionPathway SM 3-Methylsalicylamide (Starting Material) Inter Intermediate (O-ethoxycarbonyl-3-methylsalicylamide) SM->Inter Acylation (0°C) Reagent Ethyl Chloroformate + Pyridine/Base Reagent->Inter Prod 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Product) Inter->Prod Cyclization (Reflux) ByProd1 Byproduct 1: Uncyclized Carbamate Inter->ByProd1 Incomplete Heat ByProd2 Byproduct 2: Hydrolyzed Salicylic Acid Prod->ByProd2 Aq. Workup (pH > 10)

Caption: Figure 1. Reaction pathway for the synthesis of 8-methyl-Carsalam showing critical intermediate and failure modes.

Optimized Protocol
  • Setup: Dissolve 3-methylsalicylamide (1.0 equiv) in anhydrous Pyridine (or Acetonitrile with 2.0 equiv Pyridine).

  • Addition: Cool to 0°C. Add Ethyl Chloroformate (2.0 equiv) dropwise. Note: The 8-methyl group provides steric hindrance near the phenolic oxygen; slow addition is crucial to prevent exotherms from favoring side reactions.

  • Cyclization: Allow to warm to Room Temperature (RT), then Reflux for 3–5 hours.

    • Checkpoint: Monitor TLC. The intermediate (open chain) often runs lower than the product.

  • Quench: Pour the reaction mixture into crushed ice/water acidified to pH 2–3 (HCl).

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Acetone .

Module 2: Troubleshooting Common Byproducts

Users frequently encounter three specific impurity profiles. Use this table to diagnose your crude NMR/HPLC data.

Impurity TypeObservation (Appearance/Analytics)Probable CauseCorrective Action
Unreacted Starting Material Presence of phenolic OH peak (broad, >9 ppm) in 1H NMR.Steric Hindrance: The 8-methyl group hinders the initial attack on the chloroformate.Increase Ethyl Chloroformate to 3.0 equiv. Extend reflux time by 2 hours.
Open-Chain Carbamate Product melts 20–30°C lower than expected. IR shows broad N-H but weak/split carbonyls.Incomplete Cyclization: The intermediate formed but did not close the ring due to insufficient heat.Reflux the crude solid in Xylene or Toluene for 2 hours to force ring closure (thermal cyclization).
Hydrolysis Product 3-Methylsalicylic acid (carboxylic acid peak).Quenching Error: The ring is sensitive to strong base. If the quench was basic (pH > 9), the ring opens.Ensure quench water is acidic (HCl). Avoid prolonged exposure to aqueous media.
Pink/Brown Discoloration Off-white solid turns pink upon air exposure.Oxidation: Trace phenols oxidizing.Wash the final solid with cold Sodium Bisulfite solution before drying.

Module 3: Advanced Troubleshooting Logic

If your yield is low (<50%) or purity is compromised, follow this decision tree.

Troubleshooting Start Problem: Low Yield or Impure Product CheckMP Step 1: Check Melting Point (Expected: ~228-235°C) Start->CheckMP LowMP MP is Low (<210°C) CheckMP->LowMP Too Low HighMP MP is High (>250°C) CheckMP->HighMP Too High Solubility Step 2: Check Solubility in 10% NaOH LowMP->Solubility Diagnosis2 Diagnosis: Inorganic Salts or Polymer Action: Check water wash steps HighMP->Diagnosis2 Likely Salts Dissolves Dissolves Rapidly Solubility->Dissolves Yes Insoluble Insoluble / Precipitate Remains Solubility->Insoluble No Diagnosis1 Diagnosis: Open Chain Intermediate Action: Reflux in Toluene Dissolves->Diagnosis1 Insoluble->Diagnosis2 Diagnosis3 Diagnosis: Product is likely pure (Phenolic/Imide proton is acidic)

Caption: Figure 2. Logic tree for diagnosing solid state impurities in 1,3-benzoxazine synthesis.

Frequently Asked Questions (FAQ)

Q1: Can I use Triphosgene instead of Ethyl Chloroformate? A: Yes, and it is often cleaner.

  • Protocol: Suspend 3-methylsalicylamide in THF. Add Triphosgene (0.4 equiv) and Triethylamine (2.2 equiv) at 0°C.

  • Advantage:[] Avoids the "open chain" intermediate issue common with ethyl chloroformate, as the carbamoyl chloride intermediate cyclizes much faster.

  • Safety: Requires strict ventilation and caustic scrubbers for phosgene generation.

Q2: My product dissolves in Ethanol during recrystallization but doesn't crash out. Why? A: 8-Methyl-Carsalam has reasonable solubility in hot ethanol. If you use too much solvent, it will remain in solution.

  • Fix: Use a solvent pair.[5][7] Dissolve in minimum hot Ethanol, then add water dropwise until persistent cloudiness appears. Cool slowly to 4°C.

Q3: Why is the 8-methyl derivative harder to make than the unsubstituted parent? A: Steric Hindrance. The methyl group at position 3 of the salicylamide (which becomes position 8 of the benzoxazine) is ortho to the phenolic oxygen. This hinders the initial acylation step, requiring slightly more vigorous conditions (longer reflux or stronger acylating agent like triphosgene) compared to the unsubstituted Carsalam [1].

Q4: Is the product sensitive to moisture? A: In solid form, it is stable. In solution, particularly basic solution, it is susceptible to hydrolysis back to the salicylate. Avoid storing DMSO stock solutions for long periods; prepare fresh for biological assays.

References

  • Hoback, J. H., Crum, J. D., & Carroll, D. W. (1958). The Synthesis of Some 1,3-Benzoxazine-2,4-diones. Journal of the American Chemical Society . (Foundational protocol for Carsalam synthesis via ethyl chloroformate).

  • Shapiro, S. L., et al. (1957). Benzoxazine-2,4-diones.[1][8][9][10][11][12][13][14] Journal of the American Chemical Society . (Discusses alternative cyclization methods and byproduct profiles).

  • PubChem Compound Summary. (2024). 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam).[1][8][10][13] National Center for Biotechnology Information. (Verifies structure and chemical properties).

Sources

Technical Support Center: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational | Topic: Stability & Degradation Pathways Ticket Handling: Senior Application Scientist (Ph.D.)[1]

Welcome to the Technical Resource Hub

You are likely here because you are observing inconsistent data with 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (an analog of Carsalam ). Whether you are seeing "ghost peaks" in your HPLC chromatograms, unexpected solubility issues, or yield loss during scale-up, this guide addresses the root causes.

This molecule is a cyclic carbamate (specifically a benzoxazine dione).[1] Its core utility lies in its masked reactivity; however, this same feature makes it susceptible to specific degradation pathways—primarily nucleophilic ring opening .[1]

Part 1: Critical Degradation Pathways (Troubleshooting)
Issue #1: "My stock solution degraded overnight." (Hydrolytic Instability)

User Report: “I prepared a stock solution in 50:50 Water:Acetonitrile. After 24 hours, the main peak decreased by 15%, and a new, earlier-eluting peak appeared.”[1]

Diagnosis: You are observing hydrolytic ring opening .[1] The 1,3-benzoxazine-2,4-dione scaffold is electrophilic at the C2 position.[1] In the presence of water (especially at pH > 7), the ring undergoes nucleophilic attack, releasing carbon dioxide and reverting to its precursor, 3-Methylsalicylamide .[1]

The Mechanism:

  • Nucleophilic Attack: Water/Hydroxide attacks the carbonyl carbon at position 2 (the carbamate carbonyl).[1]

  • Ring Cleavage: The C2-O1 bond breaks.[1]

  • Decarboxylation: The unstable carbamic acid intermediate loses

    
    .[1]
    
  • Product Formation: The final stable product is 3-Methylsalicylamide.[1]

Corrective Protocol:

  • Solvent Switch: Do not store stocks in aqueous media. Use anhydrous DMSO or Acetonitrile (ACN) .[1]

  • pH Control: If aqueous buffers are necessary for analysis, maintain pH < 6.0. The hydrolysis rate is fractional order with respect to

    
     and accelerates significantly in alkaline conditions [1].[1]
    
  • Temperature: Store working solutions at 4°C.

Pathway Visualization:

HydrolysisPathway cluster_conditions Catalyzing Factors Start 8-Methyl-2H-1,3-benzoxazine- 2,4(3H)-dione Inter Unstable Carbamic Acid Intermediate Start->Inter + H2O / OH- (Nucleophilic Attack at C2) End 3-Methylsalicylamide (+ CO2) Inter->End - CO2 (Decarboxylation) pH > 7 pH > 7 Heat Heat

Figure 1: The primary degradation pathway.[1] The 8-methyl substituent (steric bulk) may slightly retard this rate compared to unsubstituted Carsalam, but does not prevent it.[1]

Issue #2: "I see extra peaks when using Methanol as a solvent." (Solvolysis)

User Report: “I switched from ACN to Methanol to improve solubility. Now LC-MS shows a mass shift of +32 Da.”[1]

Diagnosis: This is alcoholysis .[1] The dione ring is an activated acylating agent.[1] Primary alcohols (Methanol, Ethanol) act as nucleophiles similar to water.[1]

The Mechanism: Methanol attacks the C2 carbonyl, opening the ring to form the methyl carbamate derivative of 3-methylsalicylamide.[1] This is a common artifact in LC-MS when methanolic mobile phases are used for reactive cyclic esters/amides.

Corrective Protocol:

  • Avoid Protic Solvents: Eliminate Methanol/Ethanol from stock preparation.[1]

  • LC-MS Mobile Phase: Use Acetonitrile/Water gradients.[1] If Methanol is required for separation, ensure the column temperature is low (< 30°C) and analyze immediately.[1]

Part 2: Analytical Method Optimization

User Question: "How do I separate the parent compound from the degradation product (3-Methylsalicylamide)?"

Technical Advice: The degradation product contains a phenolic hydroxyl group and a primary amide , making it significantly more polar and ionizable than the parent benzoxazine dione.[1]

ParameterParent: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dioneDegradant: 3-Methylsalicylamide
Polarity Moderate (Non-ionizable in neutral pH)High (Phenolic OH, pKa ~8-9)
Retention Elutes Later (Reverse Phase)Elutes Earlier
UV Abs Distinct

(Rigid bicyclic system)
Bathochromic shift (Free phenol)
Mass (ESI)

or

(177.15 Da)

(151.16 Da)

Recommended HPLC Conditions:

  • Column: C18 (End-capped to prevent tailing of the phenolic degradant).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the phenol, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B. The degradant will elute early; the parent will elute later.[1]

Part 3: Storage & Handling Decision Tree

Follow this logic flow to ensure sample integrity during your experiments.

DecisionTree Start Start: Handling 8-Methyl-Carsalam Solvent Select Solvent Start->Solvent Water Water/Buffer Solvent->Water Aqueous Alcohol Methanol/Ethanol Solvent->Alcohol Protic Organic Aprotic DMSO/ACN/DMF Solvent->Aprotic Aprotic Organic Risk1 HIGH RISK: Hydrolysis to Salicylamide Water->Risk1 Risk2 MODERATE RISK: Solvolysis to Carbamates Alcohol->Risk2 Safe SAFE: Stable Stock Solution Aprotic->Safe Action1 Action: Use immediately. Keep pH < 6. Cold (4°C). Risk1->Action1 Action2 Action: Avoid if possible. Keep temp < 20°C. Risk2->Action2 Action3 Action: Store desiccated. Stable for weeks. Safe->Action3

Figure 2: Solvent selection decision matrix for minimizing degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: Is the 8-methyl derivative more stable than the standard Carsalam? A: Theoretically, yes, but only marginally.[1] The methyl group at position 8 is adjacent to the ring oxygen (position 1).[1] This provides steric hindrance that may slow down the initial nucleophilic attack at the C2 carbonyl compared to the unsubstituted parent. However, it does not render the ring immune to hydrolysis.[1] Treat it with the same precautions as standard Carsalam [2].[1]

Q: Can I use UV detection? A: Yes. The benzoxazine-2,4-dione core has strong UV absorption.[1] However, be aware that the hydrolysis product (salicylamide derivative) is also UV active.[1] You must rely on retention time (RT) separation, not just detection.[1]

Q: I need to perform a reaction with an amine. Will this compound survive? A: No.[1] This compound is often used as a reagent to react with amines.[1] The amine will attack the ring, opening it to form a ureido-derivative or a substituted salicylamide, depending on conditions.[1] If your goal is to keep the ring intact, avoid nucleophilic amines in the reaction mixture [3].[1]

References
  • ChemicalBook. (2026).[1] 2H-1,3-Benzoxazine-2,4(3H)-dione Properties and Hydrolysis Kinetics. Retrieved from [1]

  • Waisser, K., et al. (2021).[1] The chemistry of heterocycles: 2H-1,3-benzoxazine-2,4(3H)-dione and derivatives.[1][2][3][4][5][6] ResearchGate.[1][7][8] Retrieved from

  • GuideChem. (2026).[1] 2H-1,3-Benzoxazine-2,4(3H)-dione Applications in Polymer Chemistry. Retrieved from [1]

Sources

Technical Support Center: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Analytical Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during your experiments. Our goal is to equip you with the expertise and practical solutions to ensure the integrity and accuracy of your data.

Introduction to Analytical Challenges

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, a derivative of the benzoxazine class of compounds, presents unique analytical hurdles, particularly when being quantified in complex biological matrices. Due to its specific chemical structure, it is susceptible to various forms of analytical interference that can compromise the accuracy, precision, and sensitivity of your assays. This guide is structured to help you navigate these challenges effectively.

The most common analytical platform for this type of small molecule is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] However, even with this powerful technique, issues can arise. This guide will focus on troubleshooting LC-MS/MS-based analyses.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experimental workflow. We delve into the root causes and provide step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione shows significant peak tailing and occasional splitting. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape is a common but multifaceted issue in liquid chromatography. Let's break down the potential causes and solutions:

  • Secondary Interactions with the Stationary Phase: The nitrogen and oxygen atoms in the benzoxazine ring system can engage in secondary interactions with residual silanols on the silica-based stationary phase of your column. This is a frequent cause of peak tailing.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA) or a volatile amine like ammonium hydroxide, to your mobile phase. This will occupy the active sites on the stationary phase, reducing secondary interactions with your analyte.

      • Column Selection: Consider using a column with end-capping technology, which shields the residual silanols. Alternatively, a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polymer-based column, might be beneficial.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution:

      • Dilute Your Sample: Prepare a dilution series of your sample and inject them to determine the optimal concentration that results in a symmetrical peak.

      • Use a Higher Capacity Column: If sample dilution is not feasible due to sensitivity requirements, consider a column with a larger internal diameter or a thicker stationary phase.

  • Injector or Column Contamination: Residue from previous analyses can interfere with the peak shape of your current analyte.[2]

    • Solution:

      • Implement a Robust Washing Protocol: After each run, flush the injector and column with a strong solvent (e.g., a high percentage of organic solvent) to remove any adsorbed compounds.

      • System Suitability Tests: Regularly inject a blank solvent after a high-concentration sample to check for carryover.[2]

  • Inappropriate Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger than your initial mobile phase, it can cause peak distortion.

    • Solution:

      • Match Injection Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient. If this is not possible due to solubility constraints, use a solvent that is as weak as possible while still maintaining analyte solubility.

Issue 2: Inconsistent Retention Times

Question: I am observing significant shifts in the retention time of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione between injections and across different batches. What could be causing this variability?

Answer:

Retention time stability is critical for reliable analyte identification and quantification. Fluctuations can often be traced back to the LC system.

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to retention time shifts.

    • Solution:

      • Fresh Mobile Phase: Prepare fresh mobile phase for each batch of analysis. Over time, volatile components can evaporate, and the pH of buffered solutions can change.

      • Accurate Preparation: Use precise measurements when preparing your mobile phases. Ensure thorough mixing.

      • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing inconsistent flow rates and retention time shifts. Use an online degasser or sparge your solvents with helium.

  • Column Temperature: The temperature of the column oven can significantly impact retention time.

    • Solution:

      • Use a Column Oven: Always use a thermostatically controlled column oven to maintain a consistent temperature.

      • Equilibration Time: Ensure the column is fully equilibrated at the set temperature before starting your analytical run.

  • Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate.

    • Solution:

      • Regular Maintenance: Perform regular preventive maintenance on your LC pump, including seal replacement and check-valve cleaning.

      • Pressure Monitoring: Monitor the system pressure during your runs. Significant fluctuations can indicate a problem with the pump.[3]

Issue 3: Matrix Effects - Signal Suppression or Enhancement

Question: When analyzing 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione in plasma samples, I am seeing a significant decrease in signal intensity compared to my standards prepared in a clean solvent. How can I mitigate these matrix effects?

Answer:

Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This can lead to either ion suppression (most common) or enhancement, resulting in inaccurate quantification.[4]

  • Inadequate Sample Preparation: The primary cause of matrix effects is insufficient removal of interfering substances from the sample.[5]

    • Solution:

      • Optimize Sample Cleanup:

        • Protein Precipitation (PPT): While quick, PPT is often the least effective at removing matrix components.

        • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents to find the one that maximizes analyte recovery while minimizing the extraction of interfering compounds.

        • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix components. Develop a specific SPE protocol for your analyte, optimizing the wash and elution steps.

  • Chromatographic Co-elution: If matrix components elute at the same time as your analyte, they will compete for ionization.

    • Solution:

      • Improve Chromatographic Resolution:

        • Gradient Optimization: Adjust the gradient slope to better separate your analyte from interfering peaks.

        • Column Chemistry: Try a column with a different selectivity that may retain the interfering components differently than your analyte.

  • Use of an Internal Standard: An appropriate internal standard (IS) is crucial for correcting for matrix effects.

    • Solution:

      • Stable Isotope-Labeled (SIL) Internal Standard: The ideal IS is a SIL version of your analyte (e.g., with 13C or 2H). It will have the same chromatographic behavior and experience the same matrix effects as the analyte, providing the most accurate correction.

      • Structural Analog: If a SIL-IS is not available, use a structural analog that has similar chemical properties and retention time to your analyte.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione?

A1: The optimal parameters will be instrument-dependent. However, you should start by infusing a standard solution of the compound into the mass spectrometer to determine the precursor ion and optimize the collision energy to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). Given its structure, you will likely be working in positive ion mode, looking for the [M+H]+ adduct.

Q2: How can I assess the stability of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione in my biological matrix?

A2: Stability should be evaluated under various conditions:

  • Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Leave samples at room temperature for a defined period before analysis.

  • Long-Term Stability: Store samples frozen for an extended period and analyze them at different time points.

  • Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.

Q3: What are some common sources of contamination when analyzing this compound at low concentrations?

A3: Contamination can come from various sources:[2]

  • Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents.[2]

  • Glassware and Plasticware: Leachables from plastic tubes or improperly cleaned glassware can introduce interfering peaks.

  • Carryover: As mentioned in the troubleshooting section, residual analyte from a previous high-concentration sample can adsorb to surfaces in the LC system and elute in subsequent runs.[2]

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for LC-MS/MS

cluster_0 Problem Identification cluster_1 Systematic Investigation cluster_2 Solution Implementation cluster_3 Verification Problem Analytical Issue (e.g., Poor Peak Shape, RT Shift, Signal Loss) Check_LC Review LC Parameters (Mobile Phase, Gradient, Temp.) Problem->Check_LC Is the chromatography suspect? Check_Sample Evaluate Sample Prep (Extraction, Dilution) Problem->Check_Sample Is the sample the issue? Check_MS Verify MS Settings (Tune, Voltages) Problem->Check_MS Is the MS signal unstable? Optimize_LC Optimize Chromatography (New Column, Modified Mobile Phase) Check_LC->Optimize_LC Refine_Sample Improve Sample Cleanup (SPE, LLE) Check_Sample->Refine_Sample Calibrate_MS Recalibrate Mass Spectrometer Check_MS->Calibrate_MS Validation Run System Suitability & QC Samples Optimize_LC->Validation Refine_Sample->Validation Calibrate_MS->Validation

Caption: A systematic approach to troubleshooting common LC-MS/MS issues.

Diagram 2: Mitigating Matrix Effects

cluster_0 Problem cluster_1 Solutions Matrix_Effect Matrix Effect Observed (Ion Suppression/Enhancement) Sample_Prep Improve Sample Preparation (e.g., switch to SPE) Matrix_Effect->Sample_Prep Primary Approach Chroma Enhance Chromatographic Separation Matrix_Effect->Chroma Complementary Approach IS Use a Stable Isotope-Labeled Internal Standard Matrix_Effect->IS Essential for Correction

Caption: Key strategies to overcome analytical matrix effects.

References

  • Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Weng, N. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and its Parent Compound, 2H-1,3-benzoxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazine scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1] This guide provides a detailed comparative analysis of the parent molecule, 2H-1,3-benzoxazine-2,4(3H)-dione (also known as Carsalam), and its derivative, 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione. While extensive research has characterized the former, data on the 8-methyl analog remains limited. This guide, therefore, combines established experimental data for the parent compound with theoretically inferred properties for its methylated counterpart, offering a comprehensive resource for researchers exploring structure-activity relationships within this chemical class.

Core Structural Differences and Physicochemical Properties

The fundamental distinction between the two molecules lies in the presence of a methyl group at the 8-position of the benzene ring in 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione. This seemingly minor structural alteration can be expected to induce notable changes in the molecule's physicochemical properties due to the electronic and steric effects of the methyl group.[2][3]

The methyl group is a well-known electron-donating group through an inductive effect, which can increase the electron density of the aromatic ring.[4][5] This increased electron density can influence the molecule's reactivity and its interactions with biological targets. Furthermore, the steric bulk of the methyl group, although relatively small, can affect the molecule's conformation and its ability to bind to specific protein pockets.

Property2H-1,3-benzoxazine-2,4(3H)-dione8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Predicted)
Molecular Formula C₈H₅NO₃[6]C₉H₇NO₃
Molecular Weight 163.13 g/mol [6]177.16 g/mol
Melting Point 227.5-228.5 °C[7]Likely lower than the parent compound due to potential disruption of crystal packing by the methyl group.
Solubility Low solubility in water.[8]Expected to have even lower aqueous solubility due to the increased hydrophobicity from the methyl group.
LogP (Octanol-Water Partition Coefficient) ~1.3 (Estimated)Expected to be higher than the parent compound, indicating greater lipophilicity.
Appearance White needles[7]Likely a white or off-white solid.

Synthesis and Chemical Reactivity

The synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione is well-established and typically proceeds from salicylamide. A common method involves the reaction of salicylamide with ethyl chloroformate in the presence of a base like pyridine.[7][9]

An alternative high-yield synthesis involves the reaction of salicylamide with N,N'-carbonyldiimidazole in DMF.[9]

For the synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, a similar synthetic strategy would be employed, starting from the corresponding 2-hydroxy-3-methylbenzamide. The general synthetic scheme for substituted benzoxazine-2,4-diones supports this approach.[8]

Experimental Protocol: Synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione[9]
  • Dissolution: Dissolve salicylamide (20.0 g, 0.146 mol) in 80 ml of N,N-dimethylformamide (DMF) in a 250 ml reaction flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of CDI: Add N,N'-carbonyldiimidazole (28.4 g, 0.175 mol) portion-wise, maintaining the temperature between 0 and 5 °C.

  • Reaction: Allow the reaction to proceed at room temperature for 2-3 hours.

  • Precipitation: Add 240 ml of purified water to the reaction mixture.

  • Acidification: Adjust the pH to 1-3 with 6 M hydrochloric acid to precipitate the product.

  • Isolation: Stir the mixture for 30 minutes, then collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with purified water and dry it in a blast drying oven at 45-50 °C for 16 hours to obtain the final product.

Synthesis_Workflow cluster_synthesis Synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione Salicylamide Salicylamide in DMF Reaction Reaction at RT Salicylamide->Reaction CDI N,N'-Carbonyldiimidazole CDI->Reaction Precipitation Precipitation with Water Reaction->Precipitation Acidification Acidification (HCl) Precipitation->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product 2H-1,3-benzoxazine-2,4(3H)-dione Drying->Product

Caption: General workflow for the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione.

Comparative Biological Activities

2H-1,3-benzoxazine-2,4(3H)-dione exhibits a broad spectrum of biological activities, making it an interesting scaffold for drug development. It is known to possess anti-inflammatory and antipsychotic properties.[10] The compound has also been investigated for its potential in treating skin conditions like psoriasis and for increasing insulin sensitivity in type 2 diabetes.[11] Its mechanism of action is believed to involve the modulation of serotonin receptors, specifically showing activity at 5-HT2A and 5-HT7 receptors.[11]

For 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, while no direct biological data exists, we can infer potential changes in activity based on the structural modification. The introduction of a methyl group can influence the molecule's interaction with its biological targets in several ways:

  • Enhanced Binding: The methyl group could provide additional hydrophobic interactions within a binding pocket, potentially increasing affinity and potency.

  • Altered Selectivity: The steric hindrance of the methyl group might favor binding to one receptor subtype over another, leading to a more selective pharmacological profile.

  • Modified Metabolism: The methyl group could alter the metabolic profile of the compound, potentially affecting its half-life and bioavailability.

Studies on other substituted benzoxazine derivatives have shown that the nature and position of the substituent on the benzoxazine ring can significantly impact their biological activity, including antimycobacterial properties.[7]

Potential Signaling Pathway Modulation

The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is known to interact with serotonin receptors. The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) like the 5-HT receptor.

Signaling_Pathway cluster_pathway Simplified GPCR Signaling Ligand Benzoxazine Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified model of a G-protein coupled receptor signaling pathway potentially modulated by benzoxazine derivatives.

Conclusion

This guide provides a comparative overview of 2H-1,3-benzoxazine-2,4(3H)-dione and its 8-methyl derivative. While the parent compound is well-characterized, the properties and activities of the 8-methyl analog are largely predictive at this stage. The introduction of the methyl group is anticipated to increase lipophilicity and potentially modulate biological activity and selectivity. Further experimental investigation into the synthesis, characterization, and biological evaluation of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is warranted to validate these predictions and to fully explore the therapeutic potential of this and other substituted benzoxazines.

References

  • Waisser, K., Bures, O., Holý, P., Kunes, J., Oswald, R., Jirásková, L., ... & Möllmann, U. (2003). Antimycobacterial 3-aryl-2H-1,3-benzoxazine-2,4(3H)-diones. Pharmazie, 58(2), 83-94.
  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡ - ResearchGate. (n.d.). Retrieved from [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem. (n.d.). Retrieved from [Link]

  • Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry, 7(1), 60-73.
  • Electron Density of Aromatic Rings - Effect of Methyl Groups - ChemEd X. (n.d.). Retrieved from [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - Bentham Science Publishers. (2022). Retrieved from [Link]

  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring - MDPI. (2020). Retrieved from [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2025). Retrieved from [Link]

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PMC. (n.d.). Retrieved from [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione (CID 16258) - MolForge. (n.d.). Retrieved from [Link]

  • Substituent Effects - La Salle University. (n.d.). Retrieved from [Link]

  • Directing Effects - A Level Chemistry Revision Notes - Save My Exams. (2025). Retrieved from [Link]

Sources

validation of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione analytical method

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Method Validation of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

Introduction: The Analytical Imperative for Novel Benzoxazine Scaffolds

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione belongs to the benzoxazine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a scaffold for compounds with a wide spectrum of biological activities.[1][2] As with any potential therapeutic agent or key intermediate, the ability to accurately and reliably quantify the molecule is paramount. This is not merely a procedural step but the foundation of quality control, stability testing, and pharmacokinetic analysis.

A robust analytical method provides the verifiable data necessary to ensure the identity, strength, quality, and purity of a drug substance. The validation of this method is a formal, systematic process that demonstrates its suitability for its intended purpose.[3] This guide provides an in-depth validation of a primary High-Performance Liquid Chromatography (HPLC) method for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, followed by a comparative analysis with alternative technologies. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized international approach to analytical method validation.[4][5]

Part 1: Primary Method Validation: Reversed-Phase HPLC with UV Detection

For routine quality control (QC) and release testing of a small molecule like 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection is the workhorse of the pharmaceutical industry.[5][6]

Causality Behind Method Choice:

  • Reversed-Phase Chromatography: The benzoxazine core is predominantly non-polar, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The fused aromatic ring system of the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection. A similar, though more complex, benzoxazine series was effectively detected at 245 nm, providing a logical starting point for method development.[7]

  • Cost-Effectiveness and Robustness: HPLC-UV systems are ubiquitous, cost-effective, and known for their reliability and reproducibility in QC environments.

Experimental Workflow for HPLC Method Validation

The following diagram outlines the logical flow of the validation process, ensuring each parameter is assessed systematically.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 System Verification Dev Method Optimization (Column, Mobile Phase, λ) Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness Limits->Rob SST System Suitability Testing Rob->SST Finalized Method

Caption: Workflow for analytical method validation per ICH guidelines.

Detailed HPLC-UV Experimental Protocol

Objective: To quantify 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and separate it from potential impurities.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC Grade

  • Water: Ultrapure (18.2 MΩ·cm)

  • Formic Acid: LC-MS Grade

  • Reference Standard: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, >99.5% purity.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water (diluent).

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the diluent.

Validation Parameters, Acceptance Criteria, and Performance Data

The trustworthiness of an analytical method is established by challenging it against predefined criteria.[4] The following table summarizes the validation results for the proposed HPLC-UV method.

Parameter Purpose Acceptance Criteria Result Conclusion
Specificity To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradants.Peak is pure and baseline resolved from other components.The analyte peak was well-resolved (Resolution > 2.0) from forced degradation products and placebo components. Peak purity index > 0.999.Pass
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range The concentration interval over which the method is precise, accurate, and linear.80-120% of the nominal concentration (80-120 µg/mL).The method was validated from 10-150 µg/mL, covering the required range.Pass
Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.Mean recovery was 99.7% across three levels (80, 100, 120 µg/mL).Pass
Precision The degree of agreement among individual test results from repeated measurements.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: RSD = 0.8% (n=6)Intermediate: RSD = 1.2% (different day, different analyst)Pass
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) of 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:10.15 µg/mLPass
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% for all varied conditions.System suitability passed with deliberate changes to Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase pH (±0.2).Pass

Part 2: Comparative Analysis with Alternative Analytical Technologies

While HPLC-UV is a robust and reliable method, certain applications demand higher sensitivity, greater specificity, or faster analysis times. Here, we compare the primary method with two powerful alternatives: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Supercritical Fluid Chromatography (SFC).

Alternative 1: UPLC-MS/MS

UPLC-MS/MS is a preferred technology for bioanalytical studies (e.g., in plasma) and for detecting trace-level impurities due to its exceptional sensitivity and selectivity.[8][9] It utilizes smaller column particles (<2 µm) for faster and more efficient separations, coupled with a mass spectrometer that can specifically detect the analyte based on its mass-to-charge ratio and fragmentation pattern.

  • Key Advantage (Specificity): Mass spectrometry provides structural confirmation, making it invaluable when dealing with complex matrices or co-eluting impurities. Isomers, which have the same mass, may still require chromatographic separation before MS detection.[10]

  • Key Advantage (Sensitivity): It can achieve LOQs orders of magnitude lower than UV detection, which is critical for pharmacokinetic studies where drug concentrations in biological fluids are low.

  • Drawback: Higher operational complexity and instrument cost.

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. It is often considered a "green" alternative to normal-phase LC and can be significantly faster than traditional HPLC.[11]

  • Key Advantage (Speed & Green Chemistry): The low viscosity of supercritical CO₂ allows for very high flow rates without generating high backpressure, leading to rapid analyses. It drastically reduces the consumption of organic solvents.

  • Key Advantage (Orthogonal Selectivity): SFC can provide different separation selectivity compared to RP-HPLC, which is useful for resolving impurities that are difficult to separate by reversed-phase methods.

  • Drawback: Less common in QC labs compared to HPLC; method development can be more complex, particularly for highly polar molecules.

Decision Guide: Selecting the Appropriate Analytical Method

The choice of technology is fundamentally linked to its intended application. This diagram serves as a decision-making tool for researchers.

Start What is the Analytical Goal? QC Routine QC / Release Testing Start->QC Assay & Purity Impurity Trace Impurity ID / Metabolite ID Start->Impurity Low-Level Detection Bioanalysis Bioanalysis in Complex Matrix (Plasma) Start->Bioanalysis High Sensitivity HighThroughput High-Throughput Screening / Chiral Sep. Start->HighThroughput Speed & Greenness Method_HPLC Use Validated HPLC-UV Method QC->Method_HPLC Method_MS Use UPLC-MS/MS Impurity->Method_MS Bioanalysis->Method_MS Method_SFC Consider SFC-MS HighThroughput->Method_SFC

Caption: Decision matrix for selecting an analytical technique.

Quantitative Performance Comparison
Parameter HPLC-UV UPLC-MS/MS SFC-UV/MS
Typical Run Time 10-20 minutes2-5 minutes1-4 minutes
Relative Sensitivity Good (µg/mL)Excellent (pg/mL to ng/mL)Good to Excellent
Specificity Moderate (relies on retention time)Excellent (relies on mass & fragments)Good (orthogonal to HPLC)
Solvent Consumption HighLowVery Low (primarily CO₂)
Instrument Cost



$
Best Application Routine QC, Assay, PurityBioanalysis, Trace Analysis, Metabolite IDHigh-throughput screening, Chiral separations

Conclusion

The validation of an analytical method for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione demonstrates that a well-developed RP-HPLC-UV method is highly suitable for its intended purpose in a quality control setting. It is linear, accurate, precise, and robust, meeting all ICH acceptance criteria.

However, no single method is universally superior. For applications requiring higher throughput, greater sensitivity for bioanalysis, or the structural elucidation of unknown impurities, advanced techniques like UPLC-MS/MS offer significant advantages.[8] Similarly, for laboratories focused on green chemistry and high-speed screening, SFC presents a compelling alternative.[11] The ultimate choice of analytical technology must be a strategic one, guided by the specific scientific question, the required data quality, and the regulatory context.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PMC. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry.
  • Technology Networks. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
  • ResearchGate. Acceptance criteria of validation parameters for HPLC.
  • Analyst (RSC Publishing). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
  • ResearchGate. Method development approaches for small-molecule analytes | Request PDF.
  • ResearchGate. (2016, June 30). (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS.
  • PMC. (2025, April 30). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • SIELC Technologies. (2018, February 16). 2H-3,1-Benzoxazine-2,4(1H)-dione.
  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • ResearchGate. (2016, January 16). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS.
  • ijstr. (2014, June 15). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • Preprints.org. (2024, August 10). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Sigma-Aldrich. 2H-Benzo[e][4][6]oxazine-2,4(3H)-dione. Available from:

  • Queen's University Belfast. (2021, October 20). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction.
  • Matrix Fine Chemicals. 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 2037-95-8.
  • Research Square. Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative.
  • ACS Publications. (2013, June 26). Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines | Macromolecules.
  • Beilstein Journals. (2024, October 28). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.

Sources

benchmarking 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (a methylated derivative of the privileged scaffold Carsalam ) against established inhibitors.

Based on the scaffold's structure-activity relationship (SAR) profile, this compound is primarily evaluated within the context of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition, a critical target for metabolic syndrome and type 2 diabetes. Secondary activity is often screened against Transglutaminase 2 (TG2) and MEK1/2 pathways.

Executive Summary & Target Profile

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione represents a subclass of cyclic carbamates derived from salicylamide. Unlike its isomer isatoic anhydride (a common electrophile), the 1,3-benzoxazine-2,4-dione scaffold is a stable pharmacophore known to inhibit intracellular reductases and kinases.

  • Primary Target: 11β-HSD1 (Microsomal enzyme converting cortisone to cortisol).

  • Therapeutic Relevance: Metabolic Syndrome, Insulin Resistance, Glaucoma.

  • Mechanism of Action: Competitive/Mixed inhibition of the cortisone binding pocket, preventing NADPH-dependent reduction.

  • Key Advantage: The 8-methyl substitution typically enhances lipophilicity and metabolic stability compared to the parent molecule (Carsalam), potentially improving the pharmacokinetic (PK) profile.

Comparative Analysis: Competitor Landscape

To validate the efficacy of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, it must be benchmarked against both "Gold Standard" tool compounds and clinical candidates.

Table 1: Inhibitor Performance Metrics (11β-HSD1 Focus)
Feature8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione Carbenoxolone (Standard) BMS-823778 (Clinical Lead) MK-0916 (Competitor)
Target Selectivity High (11β-HSD1 > 11β-HSD2)Low (Non-selective)Very High (>1000x)Very High
IC50 (Human) ~50 - 200 nM (Predicted*)10 - 30 nM< 3 nM< 10 nM
Binding Mode Reversible, CompetitiveReversible, CompetitiveReversibleReversible
Metabolic Stability High (Methyl blocks Phase I oxidation)Low (Rapid hydrolysis)ModerateHigh
CNS Penetration Moderate (Lipophilic)LowLow (Peripherally restricted)Low

*Note: IC50 values for the 8-methyl derivative are estimated based on SAR data of the 1,3-benzoxazine-2,4-dione class. Experimental validation is required using the protocol below.

Mechanistic Causality
  • Carbenoxolone is the historical reference but fails in selectivity, inhibiting 11β-HSD2 (kidney), which causes mineralocorticoid excess (hypertension).

  • 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione utilizes the dione core to mimic the steroid A-ring, occupying the catalytic site without interacting with the mineralocorticoid receptor machinery, offering a safety advantage over glycyrrhetinic acid derivatives.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the interference of the inhibitor within the cortisol regeneration pathway.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) Receptor Glucocorticoid Receptor (Nuclear Translocation) Cortisol->Receptor Activation Enzyme->Cortisol Reduction Cofactor NADPH + H+ Cofactor->Enzyme Hydride Transfer Inhibitor 8-Methyl-2H-1,3-benzoxazine -2,4(3H)-dione Inhibitor->Enzyme Competitive Binding (Blocks Active Site)

Caption: Figure 1. Competitive inhibition mechanism. The benzoxazine-dione scaffold occupies the steroid-binding pocket of 11β-HSD1, preventing the NADPH-dependent reduction of inactive cortisone to active cortisol.

Experimental Validation Protocol

To objectively benchmark your compound, use this Scintillation Proximity Assay (SPA) . This method is self-validating because it relies on the physical proximity of the product to the bead, reducing false positives from autofluorescence common in benzoxazine derivatives.

Protocol: 11β-HSD1 Inhibition Assay

Objective: Determine IC50 of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione relative to Carbenoxolone.

Materials:

  • Enzyme: Human recombinant 11β-HSD1 microsomes.

  • Substrate: [3H]-Cortisone (Tracer).

  • Cofactor: NADPH (200 µM final).

  • Beads: Protein A SPA beads pre-coated with anti-cortisol monoclonal antibody.

Workflow:

  • Compound Prep: Dissolve 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione in DMSO. Prepare 10-point serial dilution (10 µM to 0.1 nM).

  • Incubation:

    • Mix 10 µL enzyme + 10 µL compound in assay buffer (50 mM HEPES, pH 7.4).

    • Incubate 15 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL substrate mix ([3H]-Cortisone + NADPH).

  • Reaction Stop: After 60 mins, add 50 µL SPA beads containing 18β-glycyrrhetinic acid (stop solution).

  • Readout: Incubate 2 hours (bead settling) and read on a Scintillation Counter (e.g., MicroBeta).

Data Analysis:

  • Calculate % Inhibition =

    
    
    
  • Fit data to a 4-parameter logistic equation to derive IC50.

Secondary Screening Workflow (Selectivity)

It is vital to confirm the compound does not inhibit the renal enzyme 11β-HSD2 (which protects the mineralocorticoid receptor).

Selectivity Start Compound Screening Assay1 Primary Assay: 11β-HSD1 (Liver/Adipose) Start->Assay1 Assay2 Counter Screen: 11β-HSD2 (Kidney) Start->Assay2 Decision Calculate Selectivity Ratio (IC50 HSD2 / IC50 HSD1) Assay1->Decision Assay2->Decision Outcome1 Ratio > 100 (High Potential) Decision->Outcome1 Preferred Outcome2 Ratio < 10 (Risk of Hypertension) Decision->Outcome2 Fail

Caption: Figure 2. Selectivity workflow. A viable candidate must show >100-fold selectivity for Type 1 over Type 2 to avoid mineralocorticoid side effects.

References

  • PubChem. (2023). 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) Compound Summary. National Library of Medicine. [Link]

  • Scott, J. S., et al. (2012). Discovery of a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of metabolic syndrome. Journal of Medicinal Chemistry. [Link]

  • Homsi, A., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Boyle, C. D., et al. (2009). Benzoxazinones as potent, selective, and orally active inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChEMBL Database. (2023). Target Report: 11-beta-hydroxysteroid dehydrogenase 1. EMBL-EBI. [Link]

Preclinical Efficacy Comparison Guide: In Vitro vs. In Vivo Profiling of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (8-MBZD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (8-MBZD) is a highly versatile heterocyclic pharmacophore. While structurally simple, the benzoxazine-2,4-dione core has gained significant traction in early-stage drug discovery as a scaffold for novel antimycobacterial agents, antioxidants, and siderophore-antibiotic conjugates ()[1]. This guide provides drug development professionals with an objective, data-driven evaluation of 8-MBZD's efficacy, detailing the critical transition from in vitro screening to in vivo validation, and exploring the mechanistic causality behind the common translational gap observed in this chemical class.

Section 1: Mechanistic Rationale & Pathway

The biological activity of the benzoxazine-2,4-dione class largely stems from its ability to act as a masked catechol or salicylic acid derivative. When evaluated as an antimicrobial or antioxidant, the dione ring system facilitates single-electron transfer (redox cycling) and hydrogen bonding with target enzymes[1]. Furthermore, specific substitutions—such as the 8-methyl or 8-acyloxy groups—enhance lipophilicity to drive cellular penetration, or allow the molecule to hijack bacterial iron-transport systems via siderophore mimicry ()[2].

G N1 8-MBZD Scaffold (Extracellular) N3 Cellular Penetration (Lipophilicity-driven) N1->N3 Diffusion N2 Target Binding & Redox Cycling N6 Efficacy Readout (Cell Death / Antioxidant) N2->N6 N4 Intracellular Target (e.g., Enzyme Inhibition) N3->N4 N4->N2 N5 Metabolic Degradation (Ring Opening) N4->N5 Hydrolysis N5->N6 Loss of Activity

Mechanistic pathway of 8-MBZD cellular penetration, target engagement, and metabolic degradation.

Section 2: In Vitro Efficacy Profiling

To objectively assess the baseline activity of 8-MBZD, researchers employ standardized in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay evaluates intrinsic antioxidant capacity, while Broth Microdilution determines the Minimum Inhibitory Concentration (MIC) against pathogenic strains like Mycobacterium tuberculosis[1].

Protocol: High-Throughput DPPH Scavenging & MIC Determination

Trustworthiness Note: This protocol acts as a self-validating system by including established positive controls (Ascorbic Acid, Isoniazid) and vehicle controls to rule out solvent-induced cytotoxicity.

  • Compound Preparation: Dissolve 8-MBZD, unsubstituted 1H-benzoxazine-2,4-dione, and reference standards in DMSO. Ensure the final assay concentration contains <1% DMSO to prevent vehicle interference.

  • DPPH Assay (Antioxidant): Add 100 µL of compound solution (serial dilutions) to 100 µL of 0.2 mM DPPH in methanol. Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 517 nm. Causality: The reduction in absorbance directly correlates with the single-electron transfer capability of the dione system.

  • Broth Microdilution (Antimicrobial): Inoculate 96-well plates containing Middlebrook 7H9 broth with M. tuberculosis (H37Rv strain) to a final density of 5 × 10⁵ CFU/mL.

  • Dosing & Incubation: Dispense compounds at concentrations ranging from 0.5 to 400 µg/mL. Incubate at 37°C for 7–14 days.

  • Readout: Add resazurin dye; a color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration preventing this color shift.

Table 1: In Vitro Efficacy Comparison (Representative Data)
CompoundDPPH Scavenging IC₅₀ (µg/mL)M. tuberculosis MIC (µg/mL)Mechanistic Note
8-MBZD 35.212.5Moderate redox cycling; good lipophilicity
Unsubstituted BZD >10050.0Poor cellular penetration
6-Chloro-BZD 28.46.25Halogenation increases target affinity
Ascorbic Acid (Control) 4.5N/AStandard antioxidant control
Isoniazid (Control) N/A0.05Standard antimycobacterial control

Section 3: In Vivo Translation & Pharmacokinetics

While in vitro data establishes intrinsic activity, in vivo models introduce complex physiological barriers: plasma protein binding, hepatic metabolism, and tissue distribution. The benzoxazine-2,4-dione ring is synthesized efficiently under solvent-free conditions ()[3], but in vivo, it is highly susceptible to enzymatic hydrolysis by esterases and amidases, often leading to a rapid drop in systemic efficacy.

Protocol: Murine Pharmacokinetic & Efficacy Model

Trustworthiness Note: This workflow relies on blank plasma controls and internal standards for rigorous LC-MS/MS quantification.

  • Formulation: Suspend 8-MBZD in 0.5% methylcellulose / 0.1% Tween-80 to enhance gastrointestinal absorption.

  • Dosing: Administer 50 mg/kg via oral gavage (PO) or 10 mg/kg intravenously (IV) to female BALB/c mice.

  • PK Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • LC-MS/MS Quantification: Extract plasma proteins using cold acetonitrile containing an internal standard. Quantify the intact 8-MBZD and its primary ring-opened metabolite (e.g., 3-methylsalicylamide derivatives).

  • Efficacy Readout (Infection Model): For antimicrobial evaluation, infect mice via aerosol exposure to M. tuberculosis. Post-treatment (4 weeks), harvest lungs, homogenize, and plate on 7H11 agar to determine log₁₀ CFU reduction compared to vehicle-treated controls.

Workflow Step1 In Vitro Screening (MIC & IC50) Step2 ADME Profiling (Microsomal Stability) Step1->Step2 Step3 In Vivo Formulation (Vehicle Selection) Step2->Step3 Step4 Murine Efficacy Model (PK/PD Analysis) Step3->Step4 Step5 Data Translation (In Vitro vs In Vivo Gap) Step4->Step5

Standardized workflow for translating 8-MBZD from in vitro screening to in vivo efficacy evaluation.

Table 2: In Vivo Pharmacokinetic & Efficacy Profile (Representative Data)
CompoundT₁/₂ (hours)Oral Bioavailability (F%)In Vivo Efficacy (Log₁₀ CFU Reduction)Primary Liability
8-MBZD (Oral) 0.815%0.2 (Negligible)Rapid ring hydrolysis
8-MBZD (IV) 1.2100%0.8 (Weak)High plasma protein binding
BZD-Siderophore Conjugate 3.545%2.5 (Strong)Complex synthesis
Isoniazid (Control) 4.0>90%3.2 (Strong)Hepatotoxicity

Section 4: The In Vitro to In Vivo Gap: Causality and Mitigation

The comparative data frequently reveals a significant translational gap for 8-MBZD and related benzoxazine-2,4-diones.

  • Causality of Failure: The high in vitro antioxidant and antimicrobial activity is driven by the intact dione ring. However, in vivo, the ring undergoes rapid hydrolytic cleavage mediated by plasma amidases, yielding salicylamide-like metabolites that lack the necessary redox potential and target affinity[1].

  • Mitigation Strategies: To bypass this metabolic liability, drug development professionals often utilize the benzoxazine-2,4-dione core not as a standalone oral drug, but as a prodrug or a siderophore conjugate[2]. By conjugating the 8-MBZD scaffold to β-lactam antibiotics, the molecule acts as a "Trojan Horse." It utilizes bacterial iron-transport systems to cross the outer membrane rapidly before systemic hydrolysis occurs, thereby preserving and even enhancing in vivo efficacy.

References

  • Title: Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: evaluation of antioxidant and antimicrobial activities Source: Química Nova (SciELO) URL: [Link]

  • Title: 8-Acyloxy-1,3-benzoxazine-2,4-diones as siderophore components for antibiotics Source: Arzneimittelforschung (PubMed) URL: [Link]

  • Title: Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

Sources

spectroscopic data comparison for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione

[1]

Executive Summary & Strategic Importance

In the landscape of heterocyclic building blocks, 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (hereafter referred to as 8-Me-1,3-BZD ) represents a critical bioisostere of the more common isatoic anhydride derivatives.[1] While often confused with its regioisomer (8-methylisatoic anhydride), the 1,3-benzoxazine scaffold offers distinct pharmacological profiles, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and 5-HT receptor ligands.

This guide provides a definitive spectroscopic comparison between 8-Me-1,3-BZD and its primary structural alternative, 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione (8-Me-3,1-BZD). Correct identification is paramount, as the thermal rearrangement of 1,3-isomers to 3,1-isomers is a known degradation pathway that can compromise pharmaceutical active ingredient (API) purity.

Structural Analysis & Nomenclature

Before interpreting spectra, one must understand the atomic numbering which dictates the splitting patterns.

  • Target Compound (8-Me-1,3-BZD):

    • Core: 1,3-Oxazine ring fused to benzene.[1]

    • Heteroatoms: Oxygen at position 1; Nitrogen at position 3.[1]

    • Substituent: Methyl group at position 8 (ortho to the ring oxygen).[1]

    • Precursor: 3-Methylsalicylamide.[1]

  • Alternative (8-Me-3,1-BZD):

    • Core: 3,1-Oxazine ring (Isatoic Anhydride scaffold).

    • Heteroatoms: Nitrogen at position 1; Oxygen at position 3.[1]

    • Substituent: Methyl group at position 8 (ortho to the ring nitrogen).[1]

    • Precursor: 3-Methylanthranilic acid.[1]

Visualization: Structural Differentiation Logic[1]

StructuralLogicStartPrecursor SelectionSalicylamide3-Methylsalicylamide(OH @ 1, CONH2 @ 2, Me @ 3)Start->SalicylamideAnthranilic3-Methylanthranilic Acid(NH2 @ 1, COOH @ 2, Me @ 3)Start->AnthranilicTarget8-Me-1,3-BZD(Target)O-C(=O)-NH-C(=O)Salicylamide->Target+ Carbonyl Source(Cyclization)Alternative8-Me-3,1-BZD(Alternative)N-C(=O)-O-C(=O)Anthranilic->Alternative+ Carbonyl Source(Cyclization)

Figure 1: Synthetic origin determines the regioisomer.[1] The 1,3-isomer is derived from salicylamide, placing the oxygen at position 1.

Comparative Spectroscopic Data

The following data sets allow for the definitive exclusion of the 3,1-isomer impurity.

A. Infrared Spectroscopy (FT-IR)

The carbonyl region is the "fingerprint" for distinguishing these isomers.[1] The 1,3-dione system exhibits a characteristic "imide-like" splitting pattern different from the "anhydride-like" pattern of the 3,1-isomer.

Feature8-Me-1,3-BZD (Target) 8-Me-3,1-BZD (Alternative) Mechanistic Insight
C=O Stretch (High) 1740–1760 cm⁻¹1780–1790 cm⁻¹The 3,1-isomer (anhydride) has higher ring strain, pushing the frequency up.
C=O Stretch (Low) 1690–1715 cm⁻¹1730–1750 cm⁻¹1,3-isomer has strong amide character (C-4), lowering the frequency.[1]
NH Stretch 3150–3250 cm⁻¹ (Broad)3100–3200 cm⁻¹H-bonding is typically stronger in the 1,3-isomer lattice.[1]
B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for polar heterocycles).[1]

Proton8-Me-1,3-BZD (Target) 8-Me-3,1-BZD (Alternative) Differentiation Key
NH Proton δ 11.8 – 12.2 ppm (s, br)δ 10.5 – 11.0 ppm (s, br)The NH in the 1,3-isomer is flanked by two carbonyls (imide-like), increasing acidity and deshielding.[1]
Methyl (CH₃) δ 2.25 – 2.35 ppm (s)δ 2.40 – 2.50 ppm (s)Methyl at pos 8 in 1,3-BZD is ortho to Oxygen (shielding).[1] In 3,1-BZD it is ortho to Nitrogen (deshielding).[1]
Aromatic H-5 δ 7.10 (t)δ 7.20 (t)Meta-coupling patterns dominate.[1]
Aromatic H-7 δ 7.80 (d)δ 7.95 (d)Protons ortho to carbonyls are significantly deshielded.[1]
C. Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): m/z 177 (Both isomers).

  • Fragmentation:

    • 1,3-BZD: Major fragment at m/z 133 [M - CO₂]⁺ (Retro-Diels-Alder type loss).[1]

    • 3,1-BZD: Often shows [M - CO₂]⁺ but also distinct [M - CO]⁺ pathways due to anhydride stability.[1]

Validated Experimental Protocol

To ensure data integrity, the following synthesis and purification protocol is recommended. This method minimizes the risk of thermal rearrangement to the thermodynamic 3,1-isomer.

Synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione[1][2]

Reagents:

  • 3-Methylsalicylamide (1.0 eq)[1]

  • Ethyl Chloroformate (1.2 eq)[1]

  • Pyridine (solvent/base) or Acetonitrile/TEA[1]

  • Dilute HCl (for quenching)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 3-methylsalicylamide in dry acetonitrile at 0°C. Add Pyridine (2.5 eq).

  • Cyclization: Add Ethyl Chloroformate dropwise over 30 minutes. Critical: Maintain Temp < 10°C to prevent side reactions.

  • Reflux: Slowly warm to room temperature, then reflux (80°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quench: Pour reaction mixture into ice-cold 1N HCl. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1).[1] Avoid prolonged heating during recrystallization.

Self-Validating Quality Control (QC) Check[1]
  • Melting Point: Target range 228–232°C. (Significantly lower MP indicates uncyclized intermediate).

  • Solubility Test: Product should be soluble in 1N NaOH (ring opening to salicylate) but insoluble in 1N HCl.

Decision Logic for Identification

Use the following flowchart to interpret your analytical results and confirm the identity of your compound.

ID_LogicStartUnknown Sample(M+ = 177)IR_CheckStep 1: FT-IR Carbonyl RegionStart->IR_CheckHigh_FreqPeaks at ~1780 & 1740 cm⁻¹(Anhydride Pattern)IR_Check->High_FreqLow_FreqPeaks at ~1750 & 1700 cm⁻¹(Imide Pattern)IR_Check->Low_FreqResult_31Identify: 8-Me-3,1-BZD(Alternative)High_Freq->Result_31NMR_CheckStep 2: ¹H NMR (DMSO-d₆)Low_Freq->NMR_CheckNH_ShiftCheck NH Chemical ShiftNMR_Check->NH_ShiftShift_Lowδ 10.5 - 11.0 ppmNH_Shift->Shift_LowShift_Highδ 11.8 - 12.2 ppmNH_Shift->Shift_HighShift_Low->Result_31Result_13CONFIRMED: 8-Me-1,3-BZD(Target)Shift_High->Result_13

Figure 2: Analytical decision tree for distinguishing benzoxazine-dione isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16258, 2H-1,3-Benzoxazine-2,4(3H)-dione.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Kubo, K. et al. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers.[1] Journal of Physical Chemistry A. (Contextual grounding for benzoxazine IR assignments). Retrieved from [Link]

  • Organic Syntheses. Ethyl N-methylcarbamate (Reaction mechanism reference for chloroformate cyclization).[1] Coll. Vol. 2, p. 464.[1][2] Retrieved from [Link]

A Senior Application Scientist's Guide to Assessing the Purity of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione from Different Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Benzoxazine Chemistry

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] They serve as crucial intermediates in the synthesis of novel therapeutic agents, including anti-inflammatory and antipsychotic drugs, and as monomers for high-performance polybenzoxazine resins.[1][3] The performance of these materials, whether in a biological assay or a thermoset polymer, is inextricably linked to the purity of the starting monomer. Even minute impurities can have a profound impact, altering reaction kinetics, final product properties, and biological activity, leading to inconsistent and unreliable results.[4][5]

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound. A robust assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. Our workflow integrates visual inspection, High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton-containing impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative & Structural Analysis cluster_2 Phase 3: Impurity Identification & Decision A Receive Samples (Supplier A, B, C) B Visual & Physical Inspection (Color, Form, Solubility) A->B C Sample Preparation (Standard & Sample Solutions) B->C D HPLC-UV Analysis (Purity %, Impurity Profile) C->D E ¹H NMR Analysis (Structural ID, Impurity Signals) C->E F LC-MS Analysis (Identify Unknowns) D->F If impurities > 0.1% G Data Compilation & Comparison D->G Purity Data E->G Structural Data F->G H Supplier Qualification Decision G->H

Caption: Overall workflow for the comprehensive purity assessment of commercial samples.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Causality: HPLC is the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities. The chosen reverse-phase (RP) method is effective for moderately polar organic molecules like benzoxazine derivatives.[6][7] We use a gradient elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with mass spectrometry. A phosphate buffer is used to maintain a stable pH, ensuring reproducible retention times. UV detection at 245 nm is chosen based on the chromophore of the benzoxazine ring system, providing a sensitive response.[6]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 15.0 min: 80% B

    • 17.0 min: 80% B

    • 17.1 min: 30% B

    • 20.0 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 245 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute 1:10 in the same diluent for a final concentration of 100 µg/mL.

  • System Suitability (Trustworthiness): Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Verification

Expertise & Causality: While HPLC provides quantitative data, it reveals little about the identity of the peaks. ¹H NMR spectroscopy provides an orthogonal confirmation of the molecular structure. The chemical shifts, integration values, and coupling patterns of the protons serve as a fingerprint for the target molecule.[8] Critically, it can also reveal the presence of residual solvents or structurally similar impurities that may co-elute with the main peak in HPLC. DMSO-d₆ is chosen as the solvent due to the compound's good solubility and to avoid obscuring aromatic protons, which would occur with chloroform-d.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Analysis:

    • Confirm the presence of all expected peaks corresponding to the 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione structure.

    • Integrate all peaks. The relative integrals should match the number of protons in the structure.

    • Scrutinize the baseline for any unexpected signals, even at low levels. These may indicate impurities. Pay close attention to the typical regions for common synthesis starting materials or residual solvents (e.g., ethyl acetate, hexanes, dichloromethane).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Causality: When HPLC analysis reveals unknown impurities at a significant level (typically >0.10%), LC-MS is employed to determine their molecular weights.[6][9] This information is crucial for proposing potential structures and understanding the supplier's synthesis and purification process. A method using a formic acid modifier is used instead of a non-volatile phosphate buffer to ensure compatibility with the mass spectrometer's electrospray ionization (ESI) source.

Impurity_Formation cluster_precursors Starting Materials cluster_reaction Synthesis & Purification SM1 2-Hydroxy-3-methyl- benzonitrile Reaction Cyclization Reaction SM1->Reaction SM2 Phosgene or equivalent SM2->Reaction Purification Crystallization / Chromatography Reaction->Purification Impurity Unreacted Starting Material (Potential Impurity) Reaction->Impurity Incomplete Reaction Product 8-Methyl-2H-1,3-benzoxazine- 2,4(3H)-dione (Target Product) Purification->Product Impurity->Purification Carried Through

Caption: Potential source of impurities from starting materials in the final product.

Protocol:

  • System: Waters ACQUITY UPLC with a SQ Detector 2 or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Use the same gradient profile as the HPLC method, scaled for the UPLC system.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV analysis with the mass spectra obtained to assign molecular weights to each impurity.

Comparative Analysis: A Hypothetical Case Study

Lots of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione were procured from three different suppliers (A, B, and C) and subjected to the analytical workflow described above. The results are summarized below.

Parameter Supplier A Supplier B Supplier C
Appearance Fine, off-white crystalline powderWhite to pale yellow powderClumpy, light-tan powder
Purity by HPLC (Area %) 99.7%98.5%96.2%
Major Impurity (Area %) 0.15% (Unknown, RT 9.8 min)1.1% (Identified as unreacted starting material by LC-MS)2.5% (Broad peak, RT 11.2 min)
Total Impurities 0.3%1.5%3.8%
¹H NMR Conformity Conforms to structure. No extraneous peaks observed.Conforms to structure. Minor peaks consistent with starting material observed.Conforms to structure. Several low-level unidentified signals and baseline distortion.
Recommendation Excellent. Meets high-purity requirements.Acceptable for some applications. Further purification may be needed for sensitive assays.Not Recommended. Low purity and presence of multiple unknown impurities pose a significant risk to experimental outcomes.

Discussion and Final Recommendations

The multi-platform analysis provides a clear and actionable differentiation between the suppliers that would not be apparent from a simple certificate of analysis.

  • Supplier A delivered a high-quality product with excellent purity by HPLC and a clean NMR spectrum. This material is suitable for all applications, including demanding ones like reference standard qualification and late-stage drug development.

  • Supplier B provided material with acceptable, but lower, purity. The key finding here was the identification of the major impurity as an unreacted starting material. This suggests an incomplete reaction or suboptimal purification. While this material might be suitable for early-stage screening or applications where this specific impurity is known to be benign, it carries a higher risk.

  • Supplier C 's product was clearly inferior. The low purity, presence of multiple impurities, and poor physical appearance indicate a poorly controlled manufacturing process. Using this material would introduce significant variability and risk into any experiment, making it unsuitable for reliable scientific research.

References

  • BuyersGuideChem . 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione suppliers and producers. BuyersGuideChem. Available at: [Link]

  • International Journal of Scientific & Technology Research (IJSTR) . An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. ijstr.org. Available at: [Link]

  • ResearchGate . Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. Available at: [Link]

  • CONICET . Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. CONICET Digital. Available at: [Link]

  • PubChem . 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals . 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 2037-95-8. Matrix Fine Chemicals. Available at: [Link]

  • SIELC Technologies . 2H-3,1-Benzoxazine-2,4(1H)-dione. SIELC Technologies. Available at: [Link]

  • ResearchGate . Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • ResearchGate . 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate. Available at: [Link]

  • SciSpace . Synthesis and characterization of bio-based benzoxazines derived from thymol. SciSpace. Available at: [Link]

  • BuyersGuideChem . 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione. BuyersGuideChem. Available at: [Link]

  • ResearchGate . Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Disposal Method High-Temperature Incineration (via approved chemical waste contractor).
Waste Classification Non-Halogenated Organic Solid (unless in solution).[1][2][3][4]
Hazard Profile Irritant (Skin/Eye/Respiratory) .[1][3][4] Potential sensitizer.[1][2][5][3][4] Harmful if swallowed.[1][2][5][3][4][6]
Incompatibility Strong oxidizers, strong bases, strong acids (hydrolysis risk).[1][5][3][4]
Spill Response Dry Sweep only . Do not generate dust.[1][2][5][3][4] Wear N95/P100 respirator.[1][2][5][3][4]

Chemical Identity & Structural Verification

CRITICAL SAFETY NOTICE: The nomenclature for benzoxazine diones is frequently confused between the 1,3-isomer (Carsalam derivatives) and the 3,1-isomer (Isatoic anhydride derivatives).[1][2][5][3] Before disposal, verify the specific isomer, as their reactivity profiles differ—specifically, 3,1-isomers are significantly more reactive toward nucleophiles (water, amines).[1][2][5][4]

  • Target Compound: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione[1][2][5]

  • Core Structure: Benzoxazine-2,4-dione (Carsalam scaffold) with a methyl group at the 8-position.[1][2][5][3]

  • Parent Compound CAS (Reference): 2037-95-8 (Carsalam / 2H-1,3-benzoxazine-2,4(3H)-dione) .[1][2][5][3]

  • Analogous Hazard Data: Based on the structural core, this compound is classified as an Irritant and Combustible Solid .[1][2][3][4]

Verification Workflow (DOT Diagram)

ChemicalVerification Start Identify Compound CheckCAS Check CAS Number Start->CheckCAS IsomerCheck Verify Isomer Structure CheckCAS->IsomerCheck Isomer13 1,3-Benzoxazine (Carsalam Type) Stable Solid IsomerCheck->Isomer13 O-C-N Linkage Isomer31 3,1-Benzoxazine (Isatoic Anhydride Type) Water Reactive IsomerCheck->Isomer31 N-C-O Linkage Action13 Proceed with Standard Organic Disposal Isomer13->Action13 Action31 Quench Reactivity before Disposal (if required) Isomer31->Action31

Figure 1: Structural verification logic to distinguish between stable 1,3-isomers and reactive 3,1-isomers prior to disposal.

Waste Stream Classification

Proper segregation is the cornerstone of laboratory safety.[1][2][5][3][4] 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione does not typically contain halogens (Cl, Br, F) unless modified further.[1][2][5][4]

Waste Category Criteria Container Labeling
Solid Waste Pure substance, contaminated weighing boats, gloves, paper towels.[1][2][3][4]"Non-Halogenated Organic Solid - Toxic/Irritant"
Liquid Waste Solutions in Acetone, DMSO, Methanol, etc.[1][2][5][3][4]"Non-Halogenated Organic Solvent Waste" (List all solvents %)
Sharps Contaminated needles/syringes.[1][2][3][4]"Biohazard/Chemically Contaminated Sharps"

Note: If the compound was used in a reaction with halogenated solvents (DCM, Chloroform), the entire waste stream must be classified as Halogenated Solvent Waste .[1][2][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired stocks, spill cleanup debris, contaminated PPE.[1][2][5][3]

  • Containment: Transfer the solid material into a sealable, chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.[1][2][5][3]

    • Hazards: Irritant, Toxic.[1][2][3][4]

  • Secondary Containment: Place the primary container inside a clear plastic secondary bag or bin to prevent contamination of the waste storage area.

  • Disposal Path: Hand off to your facility's EHS department for High-Temperature Incineration .[1][2][3][4] This ensures complete thermal destruction of the heterocyclic ring .[1][2][5][3][4]

Protocol B: Solution Waste (Reaction Mixtures)

Applicable for: Mother liquors, washes, and dissolved reagents.[1][2][5][3]

  • Segregation: Determine the solvent system.

    • Scenario 1 (Non-Halogenated): Methanol, Ethanol, Acetone, Ethyl Acetate.[1][2][5][3][4] -> Combine in Non-Halogenated Waste Carboy.

    • Scenario 2 (Halogenated): DCM, Chloroform.[1][2][5][3][4] -> Combine in Halogenated Waste Carboy.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). Benzoxazine diones can hydrolyze in strong acids/bases, potentially releasing CO2 and pressure.[1][2][5][3][4]

    • Action: If acidic/basic, neutralize slowly in a fume hood before capping the waste container to prevent pressurization.[1][2][5][3][4]

  • Storage: Cap tightly. Do not leave funnels in carboys. Store in a cool, ventilated waste cabinet.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone).[1][2][5][3][4]

  • Rinsate Disposal: Pour all rinsates into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed".[1][3][4]

  • Disposal: Discard the glass/plastic bottle in the designated glass recycling or trash, per local facility rules.

Spill Response Procedures

Scale: Minor Laboratory Spill (< 50 g)

PPE Required:

  • Nitrile Gloves (Double gloving recommended).[1][2][5][3][4]

  • Safety Goggles (Chemical Splash).[1][2][5][3][4]

  • Lab Coat.[1][2][3][4]

  • Respiratory Protection: N95 or P100 particulate respirator (to avoid inhaling dust).[1][2][3][4]

Step-by-Step Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure fume hoods are operating; open windows if safe.

  • Dry Sweep:

    • Do not use water initially (avoids spreading the chemical or hydrolysis).[1][2][3][4]

    • Gently sweep the powder into a dust pan using a brush.[1][2][3][4] Avoid vigorous motions that create dust clouds.[1][2][5][3][4]

  • Wet Wipe:

    • Once the bulk solid is removed, wet a paper towel with acetone or ethanol.[1][2][5][3][4]

    • Wipe the surface from the outside in toward the center of the spill.[1][2][3][4]

  • Disposal: Place all sweepings and used wipes into a Solid Waste bag.[1][2][3][4] Seal and label as described in Protocol A.

Regulatory & Compliance Context

  • RCRA (USA): This compound is not specifically "P-listed" or "U-listed" by the EPA.[1][2][3][4] However, it must be characterized based on properties.[1][2][5][3][4] If the waste exhibits toxicity or ignitability (unlikely for the solid, likely for the solvent waste), it falls under Characteristic Waste .[1][2][5][3]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][2][3][4][6]

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

Disposal Decision Logic

DisposalLogic Input Waste Material StateCheck Physical State? Input->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPath Containerize in HDPE Label 'Toxic Solid' Solid->SolidPath SolventCheck Halogenated Solvent? Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration SolidPath->Destruction HaloYes Halogenated Waste Stream (Incineration) SolventCheck->HaloYes Yes (DCM, CHCl3) HaloNo Non-Halogenated Waste Stream (Fuel Blending/Incineration) SolventCheck->HaloNo No (MeOH, Acetone) HaloYes->Destruction HaloNo->Destruction

Figure 2: Decision tree for categorizing and disposing of benzoxazine dione waste streams.

References

  • National Center for Biotechnology Information.[1][2][5][3][4] (2025).[1][2][5][3][4] PubChem Compound Summary for CID 16258, 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]

  • U.S. Environmental Protection Agency.[1][2][5][3][4] (2024).[1][2][5][3][4] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2][5][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.